Product packaging for 4-Chloroquinazoline-7-carboxylic acid(Cat. No.:CAS No. 942507-89-3)

4-Chloroquinazoline-7-carboxylic acid

Cat. No.: B1420160
CAS No.: 942507-89-3
M. Wt: 208.6 g/mol
InChI Key: APWMYFRHUCIZII-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-7-carboxylic acid (CAS 942507-89-3) is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.60 g/mol . It is a solid with a calculated density of 1.551 g/cm³, a high boiling point of 392.6°C at 760 mmHg, and a flash point of 191.2°C . This compound belongs to the quinazoline family, a privileged scaffold in medicinal chemistry consisting of a benzene ring fused to a pyrimidine ring . The core quinazoline structure is known for its stability and significant role in more than 150 naturally occurring alkaloids . This chemical serves as a key synthetic intermediate, particularly in pharmaceutical research. Its molecular structure features two primary reactive sites: the carboxylic acid functional group at the 7-position and the chlorine atom at the 4-position of the quinazoline ring . The chlorine is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. Researchers can readily displace the chlorine atom with various nucleophiles, such as amines, to create 4-anilinoquinazoline derivatives, a class of compounds with documented biological activity . Concurrently, the carboxylic acid group can be utilized to form amide bonds or other derivatives, allowing for further structural diversification and molecular design . The primary research application of this compound is as a building block in the design and synthesis of potential anticancer agents . The 4-anilinoquinazoline scaffold is a recognized pharmacophore in oncology drug discovery, featured in several FDA-approved drugs . This compound is specifically utilized to create novel molecules that function as non-classical carbonic anhydrase inhibitors (CAIs), targeting cancer-associated isoforms such as hCA IX and XII . These isoforms are overexpressed in various tumor environments and are implicated in tumorigenicity . By serving as a precursor to more complex inhibitors, this compound helps researchers develop agents that may interfere with critical physiological processes in cancer cells . This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B1420160 4-Chloroquinazoline-7-carboxylic acid CAS No. 942507-89-3

Properties

IUPAC Name

4-chloroquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWMYFRHUCIZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671986
Record name 4-Chloroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942507-89-3
Record name 4-Chloroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloroquinazoline-7-carboxylic acid from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4-chloroquinazoline-7-carboxylic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process, commencing with a substituted anthranilic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and mechanistic insights that govern the transformation.

Executive Summary

The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the construction of the core quinazolinone heterocyclic system via the cyclocondensation of 5-aminoisophthalic acid with formamide. The resultant intermediate, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, is subsequently converted to the final product through a deoxychlorination reaction. This guide details the rationale, mechanism, and practical execution of each step, providing a reproducible and scalable pathway to this valuable chemical entity.

Overall Synthetic Workflow

The transformation from the readily available 5-aminoisophthalic acid to the target molecule is outlined below. This strategic approach separates the formation of the heterocyclic core from the installation of the reactive chloro-substituent, ensuring high efficiency and control over the reaction sequence.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization (Niementowski Reaction) cluster_step2 Step 2: Chlorination A 5-Aminoisophthalic Acid B 4-Oxo-3,4-dihydroquinazoline- 7-carboxylic acid A->B  Formamide (HCONH₂)  Heat   C 4-Chloroquinazoline- 7-carboxylic acid B->C  POCl₃ or SOCl₂  Heat  

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

The foundational step in this synthesis is the construction of the quinazolinone ring system. For this, we employ a variation of the Niementowski quinazoline synthesis, a reliable and well-documented method for reacting anthranilic acids with amides to form 4(3H)-quinazolinones.[1][2]

Mechanistic Insight

The Niementowski reaction, in this context, involves the thermal condensation of 5-aminoisophthalic acid with formamide. Formamide serves a dual role as both a reactant, providing the C2 carbon of the quinazoline ring, and as a high-boiling solvent.[1]

The proposed mechanism proceeds as follows:

  • N-Formylation: The primary amino group of 5-aminoisophthalic acid nucleophilically attacks the carbonyl carbon of formamide.

  • Intramolecular Cyclization: The formylated intermediate then undergoes an intramolecular cyclization, where one of the carboxylic acid groups (or its corresponding amide formed in situ) is attacked by the formyl-amino nitrogen.

  • Dehydration: Subsequent dehydration leads to the formation of the stable, aromatic quinazolinone ring system.

Niementowski_Mechanism Start 5-Aminoisophthalic Acid + Formamide Intermediate1 N-Formyl Intermediate Start->Intermediate1 Nucleophilic Acyl Substitution Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Oxo-3,4-dihydroquinazoline- 7-carboxylic acid Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Niementowski quinazoline synthesis.

Experimental Protocol

This protocol is based on established procedures for the Niementowski reaction with substituted anthranilic acids.

Materials:

  • 5-Aminoisophthalic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A or paraffin oil) for heating bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-aminoisophthalic acid (1.0 eq) and an excess of formamide (5-10 eq).

  • Heat the reaction mixture to 150-160 °C using a suitable heating bath.

  • Maintain this temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water or onto crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual formamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.[3]

ParameterConditionRationale
Reactant Ratio Formamide in excess (5-10 eq)Formamide acts as both reactant and solvent, driving the reaction to completion.
Temperature 150-160 °CProvides the necessary activation energy for the condensation and cyclization reactions.
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion, should be monitored by TLC.
Work-up Precipitation in cold waterThe product is insoluble in cold water, allowing for easy separation from the water-soluble formamide.

Part 2: Chlorination of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

The second and final step is the conversion of the 4-oxo group of the quinazolinone intermediate into a 4-chloro group. This is a critical transformation as the chloro-substituent serves as a versatile handle for subsequent nucleophilic substitution reactions in drug discovery. The most common and effective reagents for this deoxychlorination are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[4][5]

Mechanistic Insight

The chlorination of a 4-quinazolone with POCl₃ is a well-studied reaction. The 4-quinazolone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the 4-hydroxy tautomer attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack: This forms a phosphorylated intermediate, which is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position.

  • Elimination: The phosphorylated group is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the 4-chloroquinazoline product.

Using a catalytic amount of a tertiary amine or DMF can accelerate the reaction.

Chlorination_Mechanism Start 4-Hydroxyquinazoline (Tautomer) + POCl₃ Intermediate O-Phosphorylated Intermediate Start->Intermediate Nucleophilic Attack on Phosphorus Product 4-Chloroquinazoline Intermediate->Product Nucleophilic Attack by Cl⁻ and Elimination

Caption: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol

Materials:

  • 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic) - optional

  • Toluene or other inert solvent

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1.0 eq).

  • Add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂) to the flask. A high-boiling inert solvent like toluene may be used.

  • Optionally, add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (for POCl₃, approx. 105 °C; for SOCl₂, approx. 76 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic and hazardous nature of quenching these reagents.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum to yield this compound.[4]

ParameterConditionRationale
Chlorinating Agent POCl₃ or SOCl₂ (in excess)Acts as both the chlorinating agent and the solvent, driving the reaction forward.
Catalyst (Optional) DMFAccelerates the reaction by forming a more reactive Vilsmeier-Haack type intermediate.
Temperature RefluxProvides the necessary energy for the deoxychlorination reaction.
Work-up Quenching on iceSafely neutralizes the highly reactive excess chlorinating agent and precipitates the product.

Conclusion

The synthesis of this compound from 5-aminoisophthalic acid is a straightforward and efficient process that leverages two fundamental reactions in heterocyclic chemistry. The Niementowski reaction provides a reliable entry to the core quinazolinone structure, while subsequent chlorination with standard reagents like POCl₃ effectively installs the desired chloro-functionality. The protocols and insights provided in this guide offer a solid foundation for the laboratory-scale synthesis and further exploration of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including approved therapeutics.[1] Among the vast library of quinazoline derivatives, 4-Chloroquinazoline-7-carboxylic acid stands out as a pivotal synthetic intermediate. Its unique structural features—a reactive chloro group at the 4-position and a carboxylic acid at the 7-position—make it an exceptionally versatile building block for the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[2][3]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven experimental protocols. Understanding these fundamental properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and ultimately, accelerating the discovery of novel therapeutics.

Chemical Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are detailed below.

  • IUPAC Name: this compound

  • CAS Number: 942507-89-3[4]

  • Molecular Formula: C₉H₅ClN₂O₂[5]

  • Molecular Weight: 208.60 g/mol [5][6]

  • Chemical Structure:

    Caption: 2D Structure of this compound.

Core Physicochemical Properties

PropertyValue / DescriptionSource(s)
Physical State Solid[7]
Melting Point Data not available in searched literature. Typically, quinazoline cores have high melting points.
Boiling Point ~473.2 ± 48.0 °C (Predicted)[8]
pKa ~2.54 ± 0.30 (Predicted, for the most acidic proton - carboxylic acid)[8]
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF, particularly with gentle heating. Its acidic nature suggests solubility in aqueous basic solutions.[9]
Storage Store in a cool, dry place (2-8°C recommended), sealed from moisture.[5][6]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound. The following is an expert interpretation of the expected spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

In a suitable deuterated solvent like DMSO-d₆, the following signals are anticipated:

  • -COOH Proton: A very broad singlet, typically downfield (>13 ppm), which would disappear upon a D₂O shake.

  • Quinazoline H2 Proton: A sharp singlet expected between 8.5-9.0 ppm.

  • Aromatic Protons (H5, H6, H8): These three protons on the benzene ring portion will appear in the aromatic region (7.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets and triplets) will depend on their electronic environment, influenced by the carboxylic acid and the fused pyrimidine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals:

  • Carbonyl Carbon (-COOH): Expected in the 165-170 ppm range.

  • Aromatic and Heteroaromatic Carbons: Multiple signals between ~115 ppm and ~165 ppm. The carbon attached to the chlorine (C4) would be significantly affected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

  • Molecular Ion Peak [M]+: Expected at m/z ≈ 208.00.

  • Isotope Pattern: A characteristic [M+2]+ peak at m/z ≈ 210.00 with an intensity of approximately one-third of the [M]+ peak, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

  • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, corresponding to the quinazoline ring system.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized protocols must be followed. The methodologies described here are self-validating and grounded in established laboratory practice.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of finely powdered this compound on a watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (2-3 mm height) of the sample is packed into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting temperature.

  • Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Causality: Solubility provides insights into the polarity and functional groups of a molecule. As an acid, this compound's solubility is expected to change dramatically with pH.

Protocol:

  • Setup: Label five test tubes: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and DMSO.

  • Sample Addition: Add approximately 10-20 mg of the compound to each tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Observation: Vigorously shake or vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Interpretation:

    • Soluble in Water: Indicates some polarity.

    • Insoluble in Water, Soluble in 5% NaOH/NaHCO₃: Strongly indicates the presence of an acidic functional group (the carboxylic acid).

    • Insoluble in Water, Soluble in 5% HCl: Indicates a basic functional group (the quinazoline nitrogens may be weakly basic, but the acidic group dominates).

    • Soluble in DMSO: Confirms suitability as a solvent for reactions and NMR.

Solubility_Testing_Flowchart start Add Compound to Solvent observe Soluble? start->observe soluble Record: Soluble observe->soluble Yes insoluble Record: Insoluble observe->insoluble No

Caption: Logical Flow for Solubility Testing.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its predictable reactivity at the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[10][11] This is the most important reaction for this compound, allowing for the facile introduction of amines, alcohols, and thiols. This reaction is the cornerstone for building the 4-anilinoquinazoline pharmacophore found in many EGFR inhibitors.[1][2]

  • Carboxylic Acid Derivatization: The carboxylic acid group at the 7-position can undergo standard transformations such as esterification (using an alcohol with an acid catalyst) or amidation (after activation to an acid chloride with reagents like SOCl₂ or oxalyl chloride).[12]

These two reactive sites can be addressed sequentially, enabling the synthesis of a diverse library of complex molecules from this single, versatile starting material.

Safety and Handling

As a senior scientist, safety is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from the closely related 4-chloroquinazoline provides a strong basis for handling precautions.[13][14]

  • Hazard Statements (Anticipated):

    • H301: Toxic if swallowed.[13]

    • H315: Causes skin irritation.[13]

    • H318: Causes serious eye damage.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

    • Handling: Avoid creating and inhaling dust. Wash hands thoroughly after handling.[13]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13]

Conclusion

This compound is more than just a chemical; it is a key enabler in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its dual-functional reactivity make it an invaluable scaffold for constructing novel drug candidates. The protocols and data presented in this guide provide the necessary foundation for researchers to handle, characterize, and utilize this compound with confidence and scientific rigor, paving the way for future innovations in drug discovery.

References

An In-depth Technical Guide to 4-Chloroquinazoline-7-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 4-Chloroquinazoline-7-carboxylic acid

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of numerous therapeutic agents. A significant class of these compounds are the 4-anilinoquinazoline derivatives, many of which act as potent and selective inhibitors of tyrosine kinases, crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.

This guide focuses on a pivotal building block for the synthesis of such pharmacologically active molecules: This compound . Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position and a carboxylic acid group at the 7-position, makes it an exceptionally versatile intermediate for the construction of complex drug candidates. The chlorine atom serves as a synthetic handle for nucleophilic substitution, allowing for the introduction of various aniline and other amine-containing fragments, while the carboxylic acid group provides a site for further derivatization or can act as a crucial pharmacophoric element for target binding.

Core Compound Identification

Chemical Structure:

Chemical structure of this compound

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound
CAS Number 942507-89-3
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the quinazolinone ring system followed by chlorination at the 4-position.

Part 1: Synthesis of the Precursor - 4-Hydroxyquinazoline-7-carboxylic acid

A common and efficient method for the synthesis of the 4-hydroxyquinazoline core involves the condensation of an appropriately substituted anthranilic acid derivative.

Reaction Scheme:

Synthesis of 4-Hydroxyquinazoline-7-carboxylic acid 2-amino-4-carboxybenzoic_acid 4-Amino-3-carboxybenzonitrile product 4-Hydroxyquinazoline-7-carboxylic acid 2-amino-4-carboxybenzoic_acid->product Reflux, 160°C formamide Formamide (HCONH₂) formamide->product

Caption: Synthesis of the 4-hydroxyquinazoline-7-carboxylic acid precursor.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-carboxybenzonitrile (1 equivalent) and an excess of formamide (approximately 10-15 equivalents).

  • Reaction: Heat the mixture to reflux at approximately 160°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: The crude product can be collected by filtration, washed with a suitable solvent like ethanol, and then recrystallized to obtain pure 4-hydroxyquinazoline-7-carboxylic acid.

Causality of Experimental Choices:

  • Formamide: Serves as both a reactant (source of the C2 carbon and N3 nitrogen of the quinazoline ring) and a high-boiling solvent.

  • Reflux Conditions: The high temperature is necessary to drive the condensation and cyclization reactions to completion.

Part 2: Chlorination to this compound

The conversion of the 4-hydroxyquinazoline precursor to the final 4-chloro derivative is a crucial step that activates the 4-position for subsequent nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Reaction Scheme:

Chlorination of 4-Hydroxyquinazoline-7-carboxylic acid precursor 4-Hydroxyquinazoline-7-carboxylic acid product This compound precursor->product reagents Thionyl Chloride (SOCl₂) cat. DMF reagents->product Reflux

Caption: Chlorination of the precursor to yield the target compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyquinazoline-7-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux. The reaction is typically complete when the solution becomes clear.

  • Work-up: Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A powerful chlorinating agent that converts the hydroxyl group at the 4-position into a good leaving group (chloride).

  • DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the hydroxyl group of the quinazolinone.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in synthesis and for regulatory purposes.

Table 2: Physicochemical Properties

PropertyValue
Melting Point >300 °C
Boiling Point 473.2±48.0 °C (Predicted)
Density 1.633±0.06 g/cm³ (Predicted)
Solubility Soluble in DMSO, sparingly soluble in other organic solvents.

Table 3: Spectroscopic Data

Technique Characteristic Peaks/Signals
¹H NMR Aromatic protons in the range of 7.5-9.0 ppm. The exact shifts and coupling constants depend on the solvent and concentration.
¹³C NMR Aromatic carbons typically appear between 110-160 ppm. The carbonyl carbon of the carboxylic acid is expected at a lower field (>165 ppm).
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns would likely show the loss of COOH and Cl. Aromatic carboxylic acids typically show prominent peaks at [M – OH] and [M – CO₂H].
Infrared (IR) Spectroscopy Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), and C-Cl stretch in the fingerprint region.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, making it susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility in constructing libraries of potential drug candidates.

Nucleophilic Aromatic Substitution at the 4-Position

The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly anilines and other amines. This reaction is the most common and powerful application of this intermediate, leading to the synthesis of 4-anilinoquinazoline derivatives.

Reaction Scheme:

Nucleophilic Substitution start This compound product 4-Anilinoquinazoline-7-carboxylic acid derivative start->product aniline Substituted Aniline (R-NH₂) aniline->product Base, Solvent Heat

Caption: Key reaction for diversifying the 4-chloroquinazoline scaffold.

This synthetic strategy has been instrumental in the development of numerous tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline moiety is a key pharmacophore that binds to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Role in the Development of Kinase Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression.

Signaling Pathway Context:

Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/VEGFR Pathway Signaling Cascade (e.g., Ras-Raf-MEK-ERK) EGFR->Pathway Activates Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Promotes Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR Binds Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of receptor tyrosine kinase signaling by 4-anilinoquinazoline derivatives.

Many 4-anilinoquinazoline derivatives have shown promising anti-proliferative activity against various cancer cell lines. The carboxylic acid at the 7-position can be further modified to improve pharmacokinetic properties or to introduce additional interactions with the target protein.

Conclusion

This compound is a high-value intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. A deep understanding of its synthesis, reactivity, and physicochemical properties is essential for researchers and scientists aiming to leverage this powerful scaffold in the development of next-generation therapeutics.

Solubility and stability of "4-Chloroquinazoline-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinazoline-7-carboxylic acid

This guide provides a comprehensive technical overview of the solubility and stability of this compound, a key intermediate in pharmaceutical research and development. Recognizing the limited publicly available data on this specific molecule, this document synthesizes information from structurally related quinazoline derivatives and provides detailed, field-proven protocols to empower researchers to generate robust and reliable data.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound serves as a critical building block in the synthesis of these complex molecules. Its reactivity, largely dictated by the chloro- and carboxylic acid functional groups, makes it a versatile synthon. However, these same functional groups also influence its physicochemical properties, namely solubility and stability, which are critical parameters for reaction optimization, formulation development, and biological screening.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from related quinazoline derivatives.

PropertyPredicted CharacteristicRationale
Appearance White to off-white solidTypical for small molecule organic compounds.
Molecular Formula C₉H₅ClN₂O₂Derived from its chemical structure.[4]
Molecular Weight 208.60 g/mol Calculated from the molecular formula.[4]
pKa The carboxylic acid group is expected to have a pKa in the range of 3-5, making the molecule acidic. The quinazoline nitrogen atoms are weakly basic.The electron-withdrawing nature of the quinazoline ring and the chloro substituent will influence the acidity of the carboxylic acid.
LogP The molecule possesses both hydrophobic (quinazoline ring, chlorine) and hydrophilic (carboxylic acid) features, suggesting a moderate LogP value.The LogP will be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.

Solubility Profile: Theoretical and Practical Considerations

The solubility of a compound is a critical factor in its utility for both chemical synthesis and biological applications. The poor water solubility of many quinazoline derivatives is a known challenge, often attributed to their rigid, fused heterocyclic ring system, which can lead to high crystal lattice energy.[5]

Predicted Solubility:

  • Aqueous Solubility: Likely to be low, especially at acidic pH where the carboxylic acid is protonated. Solubility is expected to increase at neutral to basic pH as the carboxylic acid deprotonates to form a more soluble carboxylate salt.

  • Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6] Solubility in alcohols like ethanol and methanol is likely to be moderate, while solubility in non-polar solvents such as hexanes is expected to be poor.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the equilibrium solubility of this compound in various solvents.[1][7]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO, DMF)

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

    • Construct a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or µM.

Workflow for Solubility Determination:

Caption: Gravimetric method for solubility determination.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[8] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage.[8] For quinazoline derivatives, hydrolysis under acidic and basic conditions, as well as photolytic degradation, are common pathways of decomposition.[9]

Protocol for Forced Degradation Studies

This protocol is based on the principles outlined in the ICH guidelines (Q1A).[8][9]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate under the same conditions as acidic hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with water.

    • Incubate under the same conditions as acidic and basic hydrolysis.

    • At each time point, withdraw a sample and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at defined time points.

  • Thermal Degradation (Solid State):

    • Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-80 °C).

    • At defined time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Analytical Methodology:

  • Use a stability-indicating HPLC method, typically a reverse-phase method with a gradient elution, to separate the parent compound from its degradation products.

  • A photodiode array (PDA) detector can be used to assess peak purity.

  • Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acidic (HCl) Acidic (HCl) HPLC-UV/PDA HPLC-UV/PDA Acidic (HCl)->HPLC-UV/PDA Basic (NaOH) Basic (NaOH) Basic (NaOH)->HPLC-UV/PDA Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->HPLC-UV/PDA Photolytic (Light) Photolytic (Light) Photolytic (Light)->HPLC-UV/PDA Thermal (Heat) Thermal (Heat) Thermal (Heat)->HPLC-UV/PDA LC-MS LC-MS HPLC-UV/PDA->LC-MS Identify Degradants Stock Solution Stock Solution Stock Solution->Acidic (HCl) Stock Solution->Basic (NaOH) Stock Solution->Oxidative (H2O2) Stock Solution->Photolytic (Light) Stock Solution->Thermal (Heat)

Caption: Workflow for conducting forced degradation studies.

Safety and Handling

Potential Hazards:

  • Acute Toxicity: 4-Chloroquinazoline is classified as toxic if swallowed.[11]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block in medicinal chemistry. While specific data on its solubility and stability are limited, this guide provides a framework for researchers to understand its likely properties and to generate reliable experimental data. By following the detailed protocols for solubility determination and forced degradation studies, scientists can obtain the critical information needed to effectively utilize this compound in their research and development endeavors. The principles of safe handling outlined are paramount to ensuring a safe laboratory environment.

References

Potential biological activities of "4-Chloroquinazoline-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloroquinazoline-7-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Privileged Motif in Modern Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2] Its planar structure and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets.[3] This has led to the development of a diverse array of compounds with potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Notably, several quinazoline derivatives have been approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, such as gefitinib, erlotinib, and afatinib, underscoring the therapeutic significance of this heterocyclic core.[2][4] This guide focuses on a specific, highly versatile intermediate: This compound . We will explore its latent potential as a foundational building block for novel therapeutic agents, grounded in the established pharmacology of the broader quinazoline class.

Molecular Profile: this compound

IUPAC Name: this compound[5] CAS Number: 942507-89-3[6]

This molecule possesses two key reactive sites that are of significant interest for medicinal chemists:

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of side chains, most notably substituted anilines, which is a hallmark of many potent kinase inhibitors.[7]

  • The 7-Carboxylic Acid Group: The carboxylic acid moiety offers a versatile handle for further chemical modification. It can be converted into esters, amides, or other functional groups to modulate physicochemical properties such as solubility and cell permeability. It can also serve as an additional interaction point with a biological target, potentially enhancing binding affinity and selectivity.

The strategic placement of these two functional groups makes this compound a powerful starting material for constructing extensive libraries of novel quinazoline derivatives for biological screening.

Potential as a Progenitor of Novel Kinase Inhibitors

The most prominent and well-documented application of the quinazoline scaffold is in the development of protein kinase inhibitors.[8][9] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer.[8] Quinazoline-based drugs often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and blocking downstream signaling.[1]

Targeting the Epidermal Growth Factor Receptor (EGFR) Family

The 4-anilinoquinazoline core is the quintessential pharmacophore for EGFR inhibitors.[10] Marketed drugs like gefitinib and erlotinib are based on this structure. The quinazoline nitrogen at position 1 typically forms a hydrogen bond with the hinge region of the kinase, while the substituted aniline moiety occupies the hydrophobic pocket.

Derivatives of this compound are prime candidates for developing next-generation EGFR inhibitors. The 4-chloro position can be readily substituted with various anilines, while the 7-carboxylic acid group could be modified to interact with solvent-exposed regions or other nearby residues, potentially improving potency or conferring selectivity for specific EGFR mutants.

Workflow for Synthesis and Screening of EGFR Inhibitors

Below is a conceptual workflow for leveraging this compound to discover novel EGFR inhibitors.

EGFR_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start 4-Chloroquinazoline- 7-carboxylic acid subst Nucleophilic Aromatic Substitution with Substituted Anilines start->subst Step 1 deriv Library of Novel 4-Anilinoquinazoline- 7-carboxylic acid Derivatives subst->deriv Step 2 screen1 In Vitro Kinase Assay (EGFR, EGFR mutants) deriv->screen1 Step 3 deriv->screen1 screen2 Cell-Based Proliferation Assays (e.g., A549, H1975 cell lines) screen1->screen2 Step 4 (Active Compounds) screen3 Downstream Signaling Analysis (Western Blot for p-EGFR, p-AKT) screen2->screen3 Step 5 (Potent Compounds) lead_opt Lead Optimization screen3->lead_opt Step 6 PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Quinazoline-based PI3K Inhibitor Inhibitor->PI3K INHIBITS

References

The Strategic Intermediate: A Technical Guide to 4-Chloroquinazoline-7-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of 4-Chloroquinazoline-7-carboxylic acid , a pivotal chemical intermediate whose strategic importance lies in its versatile reactivity and its role as a key building block for a new generation of targeted therapies. This document will elucidate the synthetic pathways to this intermediate, detail its chemical reactivity, provide validated experimental protocols, and contextualize its application in the synthesis of advanced pharmaceutical compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable molecule.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline motif, in particular, has proven to be a highly effective pharmacophore for targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] Marketed drugs like Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb) all feature this core structure and have revolutionized the treatment of certain cancers.[2][3]

The strategic introduction of functional groups onto the quinazoline scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, emerges as a highly valuable intermediate due to the presence of two key reactive sites: the chloro group at the 4-position and the carboxylic acid at the 7-position. This dual functionality allows for sequential and directed modifications, making it a powerful tool in the construction of complex and highly functionalized drug candidates.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process, beginning with the construction of the quinazolinone core followed by a chlorination step.

Stage 1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid

The foundational step is the synthesis of the precursor molecule, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. While several methods exist for the formation of the quinazolinone ring, a robust and scalable approach is based on the principles of the Niementowski quinazoline synthesis.[4] This involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source.

A logical and accessible starting material for this synthesis is 4-aminoterephthalic acid . The reaction proceeds by heating the aminobenzoic acid with formamide, which serves as both the reagent and the solvent. The high temperature facilitates the cyclization to form the desired quinazolinone.

Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid

  • Materials:

    • 4-Aminoterephthalic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-aminoterephthalic acid (1 equivalent) with an excess of formamide (approximately 10-15 equivalents).

    • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water with stirring.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of water to remove any residual formamide, followed by a wash with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid as a solid.[5]

Stage 2: Chlorination to this compound

The second stage involves the conversion of the 4-oxo group of the quinazolinone to a chloro group. This transformation is a critical step, as it activates the 4-position for subsequent nucleophilic aromatic substitution reactions. The most common and effective reagents for this chlorination are thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7] The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the workup procedure.[8][9][10] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or another suitable high-boiling aprotic solvent

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (1 equivalent).

    • Add anhydrous toluene to form a slurry.

    • Add a catalytic amount of DMF (a few drops).

    • Slowly add thionyl chloride (SOCl₂) (a 5-10 fold excess) to the slurry at room temperature with stirring. The addition should be done in a well-ventilated fume hood due to the release of HCl gas.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent.

Chemical Reactivity and Strategic Utility

The synthetic utility of this compound lies in the differential reactivity of its two functional groups.

The Highly Reactive 4-Chloro Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its use in synthesizing a vast library of 4-substituted quinazolines. The most common nucleophiles are primary and secondary amines, particularly anilines, which lead to the formation of the medicinally important 4-anilinoquinazoline scaffold.[11]

The reaction is typically carried out by heating the 4-chloroquinazoline intermediate with the desired amine in a suitable solvent, such as isopropanol, ethanol, or acetonitrile. The presence of a base may be required to scavenge the HCl generated during the reaction.

The Versatile 7-Carboxylic Acid Group

The carboxylic acid at the 7-position offers a secondary point of diversification. It can be readily converted into a variety of other functional groups, including:

  • Esters: By reaction with an alcohol under acidic conditions.

  • Amides: By activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent like HATU or EDC) followed by reaction with an amine.

  • Other heterocycles: The carboxylic acid can be used as a handle to construct more complex fused ring systems.

This functional group can also serve as a key interaction point with the target protein, forming hydrogen bonds or salt bridges, thereby enhancing binding affinity and selectivity.

Application in the Synthesis of Kinase Inhibitors: A Case Study Perspective

The 4-chloroquinazoline core is central to the synthesis of numerous EGFR tyrosine kinase inhibitors. While the specific synthesis of a marketed drug using the 7-carboxylic acid derivative is not widely published in mainstream literature, we can extrapolate its application based on the known syntheses of related compounds like Gefitinib, Erlotinib, and Lapatinib.

The general synthetic strategy involves the coupling of a 4-chloroquinazoline intermediate with a substituted aniline. The substituents on both the quinazoline and aniline moieties are varied to optimize the drug's properties.

Illustrative Synthetic Scheme:

G cluster_0 Synthesis of the Core Intermediate cluster_1 Coupling and Derivatization 4-Aminoterephthalic_acid 4-Aminoterephthalic Acid 4-Oxo-quinazoline 4-Oxo-3,4-dihydroquinazoline- 7-carboxylic Acid 4-Aminoterephthalic_acid->4-Oxo-quinazoline Formamide, Heat 4-Chloroquinazoline 4-Chloroquinazoline- 7-carboxylic Acid 4-Oxo-quinazoline->4-Chloroquinazoline SOCl2, cat. DMF Coupled_Product 4-(Arylamino)quinazoline- 7-carboxylic Acid 4-Chloroquinazoline->Coupled_Product Nucleophilic Aromatic Substitution Substituted_Aniline Substituted Aniline (e.g., 3-ethynylaniline) Substituted_Aniline->Coupled_Product Final_Drug_Analog Final Drug Analog (e.g., Ester or Amide) Coupled_Product->Final_Drug_Analog Carboxylic Acid Derivatization caption General synthetic workflow utilizing this compound.

Caption: General synthetic workflow utilizing this compound.

In this workflow, this compound serves as the linchpin, allowing for the introduction of the desired aniline side chain at the 4-position. The resulting product, a 4-(arylamino)quinazoline-7-carboxylic acid, can then be further modified at the 7-carboxylic acid position to fine-tune its biological activity and pharmacokinetic profile. For example, the carboxylic acid could be converted to an amide to introduce a solubilizing group or another pharmacophoric element.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acidC₉H₆N₂O₃190.16202197-73-7Precursor to the chloro-intermediate
This compoundC₉H₅ClN₂O₂208.60942507-89-3Key intermediate for drug synthesis

Conclusion

This compound is a strategically important intermediate in the field of medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its facile two-step synthesis from readily available starting materials, coupled with the orthogonal reactivity of its chloro and carboxylic acid functionalities, provides a versatile platform for the construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, underscoring its value to researchers and scientists dedicated to the discovery and development of novel targeted therapies. As the quest for more selective and potent kinase inhibitors continues, the utility of well-designed intermediates like this compound will undoubtedly remain at the forefront of innovation.

References

Methodological & Application

Robust Synthesis of 4-Aminoquinazoline-7-carboxylic Acid: A Protocol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-Q7-A

Abstract

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a detailed, reliable, and scalable protocol for the synthesis of 4-aminoquinazoline-7-carboxylic acid, a key intermediate for drug discovery, starting from 4-chloroquinazoline-7-carboxylic acid. The described methodology focuses on a direct nucleophilic aromatic substitution (SNAr) using aqueous ammonia, ensuring high yield and purity. This guide includes a comprehensive step-by-step protocol, mechanistic insights, safety precautions, and characterization data to support researchers in pharmaceutical and chemical development.

Introduction and Scientific Background

Quinazoline derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The synthesis of specifically functionalized quinazolines is therefore a critical task in drug discovery. The conversion of a 4-chloroquinazoline to a 4-aminoquinazoline is a fundamental transformation that leverages the principles of nucleophilic aromatic substitution (SNAr).

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established SNAr mechanism. The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack.[1][2][4]

Scheme 1: Synthesis of 4-aminoquinazoline-7-carboxylic acid Reaction Scheme (Image representing the conversion of this compound to 4-Aminoquinazoline-7-carboxylic acid)

The reaction involves the addition of the ammonia nucleophile to the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by resonance within the heterocyclic ring system. The subsequent elimination of the chloride leaving group restores aromaticity and yields the final 4-amino product. The regioselectivity for the C4 position over other positions on the ring is well-documented and is attributed to its higher susceptibility to nucleophilic attack.[1][2][3][4]

Materials and Methods

Reagent and Solvent Data

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

Reagent/SolventCAS No.Molecular Weight ( g/mol )ConcentrationKey Properties
This compound102195-77-9208.60>97% (solid)Starting material
Ammonium Hydroxide (NH₄OH)1336-21-635.0428-30% in H₂ONucleophile, Corrosive
1,4-Dioxane123-91-188.11AnhydrousReaction Solvent
Hydrochloric Acid (HCl)7647-01-036.461 M (aqueous)For pH adjustment
Deionized Water (H₂O)7732-18-518.02N/AFor work-up
Required Laboratory Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Pressure-equalizing dropping funnel

  • Magnetic stir plate and stir bars

  • pH meter or pH indicator strips

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • High-vacuum pump and oven

Detailed Experimental Protocol

Scientist's Note: This reaction is sensitive to pressure buildup due to ammonia gas evolution upon heating. The reaction must be performed in a well-ventilated fume hood with appropriate pressure release mechanisms.

Reaction Setup
  • Inert Atmosphere: Assemble the 100 mL three-neck round-bottom flask with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add this compound (1.0 eq).

  • Solvent Addition: Add 1,4-dioxane (approx. 10 volumes, e.g., 20 mL for 2.08 g of starting material) to the flask. Stir the suspension at room temperature.

Amination Reaction
  • Nucleophile Addition: Slowly add concentrated ammonium hydroxide (28-30%, 10.0 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-85 °C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Product Isolation
  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Precipitation: To the remaining aqueous residue, add deionized water (approx. 20 mL). Adjust the pH to ~4-5 using 1 M HCl. A precipitate should form.

  • Filtration: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and cold ethanol (1 x 10 mL) to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight to yield 4-aminoquinazoline-7-carboxylic acid as a solid.

Safety Precautions

All procedures should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Ammonium Hydroxide: Highly corrosive and causes severe skin burns and eye damage.[5] It is harmful if inhaled.[5] Always handle in a well-ventilated area and wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[6][7][8] Have an emergency eyewash and shower readily available.[6]

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Avoid inhalation and skin contact.

  • Pressure: Heating ammonium hydroxide will release ammonia gas, potentially causing a pressure buildup. Ensure the system is not sealed and is properly vented.

Characterization of 4-aminoquinazoline-7-carboxylic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.5 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.8 (s, 2H, -NH₂), ~7.5 (dd, 1H). Note: Carboxylic acid proton may be broad or not observed.
Mass Spectrometry (ESI+) m/z: Calculated for C₉H₇N₃O₂ [M+H]⁺: 190.06; Found: 190.1
Appearance Off-white to pale yellow solid
Expected Yield 85-95%

Process Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents 1. Prepare Reagents & Glassware setup 2. Assemble Reaction Apparatus (Inert Atmosphere) prep_reagents->setup add_sm 3. Add Starting Material & Solvent setup->add_sm add_nh4oh 4. Add Ammonium Hydroxide add_sm->add_nh4oh heat 5. Heat to 80-85°C (12-16 hours) add_nh4oh->heat cool 6. Cool to Room Temp heat->cool rotovap 7. Remove Dioxane (Rotovap) cool->rotovap precipitate 8. Adjust pH to 4-5 with HCl rotovap->precipitate filter_wash 9. Filter & Wash Solid precipitate->filter_wash dry 10. Dry Under Vacuum filter_wash->dry analysis 11. Characterize Product (NMR, MS) dry->analysis

Caption: Workflow for the synthesis of 4-aminoquinazoline-7-carboxylic acid.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This benzo-fused pyrimidine heterocycle is a key structural motif in drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[1][3][4] Of particular significance is the 4-substituted quinazoline core, which is often generated through nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of a chlorine atom at the C4-position of the quinazoline ring renders it highly susceptible to displacement by a wide array of nucleophiles.[5][6]

This application note focuses on a particularly valuable building block: 4-Chloroquinazoline-7-carboxylic acid . The presence of the carboxylic acid group at the C7-position not only provides a crucial handle for further chemical modification but can also play a significant role in the pharmacological profile of the final compound, often enhancing binding to biological targets.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this versatile intermediate in SNAr reactions. We will delve into the underlying mechanistic principles, provide robust experimental protocols, and offer insights into reaction optimization.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Core

The SNAr reaction of 4-chloroquinazolines is a two-step addition-elimination process.[9][10] The quinazoline ring, being an electron-deficient aromatic system, is activated towards nucleophilic attack. This electrophilicity is further enhanced by the presence of the nitrogen atoms within the ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient C4-carbon, which bears the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atoms, which helps to stabilize this intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the subsequent step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the 4-substituted product.[11] This step is typically fast.

The overall rate of the reaction is influenced by several factors:

  • The nature of the nucleophile: Stronger nucleophiles generally react faster.

  • The solvent: Polar aprotic solvents are often preferred as they can solvate the Meisenheimer complex.

  • The presence of a base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.[12][13]

The carboxylic acid group at the C7-position is an electron-withdrawing group, which can further activate the quinazoline ring towards nucleophilic attack. However, its acidic nature also means that it can be deprotonated under basic reaction conditions, which may influence the solubility and reactivity of the starting material.

Visualizing the SNAr Reaction

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product start_substrate 4-Chloroquinazoline- 7-carboxylic acid meisenheimer Meisenheimer Complex (Resonance Stabilized) start_substrate->meisenheimer + Nu⁻ start_nucleophile Nucleophile (Nu-H) product 4-Substituted-quinazoline- 7-carboxylic acid meisenheimer->product - Cl⁻ workflow start Select Nucleophile and Reaction Conditions setup Reaction Setup: - Add reactants and solvent - Inert atmosphere (if needed) start->setup reaction Heating and Stirring setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: - Quenching - Extraction/Filtration monitor->workup Complete purify Purification: - Recrystallization or - Column Chromatography workup->purify characterize Characterization: - NMR, MS, IR purify->characterize end Pure 4-Substituted Product characterize->end

References

The Strategic Utility of 4-Chloroquinazoline-7-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Rise of Targeted Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective kinase inhibitors.[1] Its rigid bicyclic structure provides an ideal framework for orienting substituents to interact with the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them critical therapeutic targets.[3][4] Several clinically approved kinase inhibitors, such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), feature the 4-anilinoquinazoline moiety, underscoring the scaffold's therapeutic significance.[2][4][5] These inhibitors primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloroquinazoline-7-carboxylic acid as a key building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its application, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) of the resulting compounds.

The Versatility of this compound: A Gateway to Diverse Kinase Inhibitors

The strategic placement of a chloro group at the 4-position and a carboxylic acid at the 7-position of the quinazoline ring makes "this compound" a highly versatile intermediate for several reasons:

  • The Reactive 4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group, readily susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, most commonly substituted anilines, which are crucial for targeting the hinge region of the kinase ATP-binding pocket.[1]

  • The Functional 7-Carboxylic Acid Group: The carboxylic acid at the C7 position serves as a versatile handle for further chemical modifications. It can be converted into a wide range of functional groups, such as esters, amides, or used in coupling reactions to introduce larger and more complex moieties. These modifications are instrumental in fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[7] For instance, the carboxylic acid can form charge-assisted hydrogen bonds with specific residues in the kinase domain, such as the DFG motif, enhancing binding affinity.[8]

Synthetic Pathways and Experimental Protocols

The synthesis of kinase inhibitors using this compound typically follows a convergent approach, where the quinazoline core is first synthesized and then coupled with various side chains.

Protocol 1: Synthesis of the this compound Intermediate

The synthesis of the key intermediate can be achieved from commercially available starting materials. A common route begins with 2-amino-4-carboxybenzoic acid (4-carboxyanthranilic acid).

Step 1: Cyclization to form Quinazolin-4-one-7-carboxylic acid

  • To a stirred solution of 2-amino-4-carboxybenzoic acid (1.0 eq) in formamide (10 vol), heat the reaction mixture to 150 °C for 16 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with isopropanol, and dry under vacuum to obtain quinazolin-4-one-7-carboxylic acid.

Step 2: Chlorination to yield this compound

  • Suspend quinazolin-4-one-7-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl3) (10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at 90 °C for 4 hours.[10][11]

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Application in the Synthesis of Potent Kinase Inhibitors

The true utility of this compound is demonstrated in its application as a scaffold for building highly potent and selective kinase inhibitors.

Protocol 2: Synthesis of a Generic 4-Anilinoquinazoline-7-carboxylic Acid Kinase Inhibitor

This protocol outlines the general procedure for the nucleophilic aromatic substitution reaction to introduce the crucial anilino moiety.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 - 1.2 eq)

  • Isopropanol or other suitable solvent (e.g., n-butanol, DMF)

  • Catalytic amount of hydrochloric acid (HCl) (optional)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0 - 1.2 eq).[10]

  • A few drops of concentrated HCl can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Filter the solid, wash with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted aniline.

  • Dry the product under vacuum to yield the desired 4-anilinoquinazoline-7-carboxylic acid derivative.

Structure-Activity Relationship (SAR) Insights

The quinazoline scaffold allows for systematic exploration of the chemical space around the kinase ATP-binding site. The following SAR trends are commonly observed for quinazoline-based kinase inhibitors:

PositionModificationImpact on Activity
4 Substituted anilino groupCrucial for hinge-binding. Substituents on the aniline ring can modulate potency and selectivity.[2][5]
6, 7 Small, hydrophilic groups (e.g., methoxy, amino)Often enhance potency and can improve pharmacokinetic properties.[12]
7 Carboxylic acid or derived amidesCan form additional interactions with the kinase domain, such as with the DFG motif, leading to increased potency and selectivity.[8]

Targeted Kinase Pathways

Quinazoline-based inhibitors synthesized from this compound can be designed to target a variety of kinase signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[2][5] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[13] 4-Anilinoquinazolines act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[6][14] This process is crucial for tumor growth and metastasis.[15] Quinazoline-based inhibitors can effectively block VEGFR-2 signaling, thereby inhibiting tumor-induced angiogenesis.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EndothelialCell Endothelial Cell Proliferation & Migration PLCg->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space and the development of potent and selective drug candidates. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapeutics based on the privileged quinazoline scaffold. Future work in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and the exploration of novel modifications at the 7-position to overcome drug resistance mechanisms.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Arylquinazoline-7-carboxylic Acids

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including kinase inhibitors used in oncology. The targeted synthesis of 4-arylquinazoline-7-carboxylic acid derivatives is of paramount importance as it allows for the introduction of diverse molecular functionalities at the C4 position while retaining a key carboxylic acid handle at C7. This handle is invaluable for subsequent modifications, such as amide bond formation, enabling the exploration of a vast chemical space in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging the crucial carbon-carbon bond between the C4 position of the quinazoline core and a variety of aryl and heteroaryl boronic acids or esters.[1][2] This application note provides a comprehensive guide to performing Suzuki coupling reactions with 4-chloroquinazoline-7-carboxylic acid, delving into the mechanistic underpinnings, offering detailed experimental protocols, and addressing common challenges to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The C4-Cl bond in 4-chloroquinazolines is particularly activated towards oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom.[4]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is critical as it forms a more nucleophilic boronate species, facilitating this step.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Quin_Cl 4-Chloroquinazoline- 7-carboxylic acid Quin_Cl->OxAdd Pd_Intermediate Ar-Pd(II)(Cl)L₂ (Quinazoline Intermediate) OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Boronic_Acid R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation Pd_Diaryl Ar-Pd(II)(R)L₂ (Di-organic Intermediate) Transmetalation->Pd_Diaryl RedElim Reductive Elimination Pd_Diaryl->RedElim RedElim->Pd0 Regeneration Product 4-Arylquinazoline- 7-carboxylic acid RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometry (equiv.)Purpose
This compound208.601.0Starting material
Arylboronic AcidVaries1.2 - 1.5Coupling partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂Varies0.02 - 0.05Palladium catalyst
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)138.21 or 212.273.0 - 4.0Base
1,4-Dioxane88.11-Organic solvent
Water18.02-Co-solvent to dissolve the base

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (3.0-4.0 equiv.). Note: The additional equivalents of base are crucial to neutralize the carboxylic acid proton and activate the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid product, which will facilitate its extraction into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-arylquinazoline-7-carboxylic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave synthesis offers a highly efficient alternative.[5]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometry (equiv.)Purpose
This compound208.601.0Starting material
Arylboronic AcidVaries1.5Coupling partner
Pd(PPh₃)₄1155.560.05Palladium catalyst
Cesium Carbonate (Cs₂CO₃)325.823.0Base
DMF/Water (10:1)--Solvent system

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and cesium carbonate (3.0 equiv.).

  • Solvent Addition: Add the DMF/water (10:1) solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-175 °C) for a short duration (e.g., 6-20 minutes).[5] Caution: Microwave reactions can rapidly generate high pressures. Ensure the use of appropriate equipment and safety precautions.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow Start Start Setup Reaction Setup: - Quinazoline Substrate - Boronic Acid - Pd Catalyst - Base Start->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvent Add Degassed Solvent System Inert->Solvent Heating Heating Method Solvent->Heating Conventional Conventional Heating (80-100 °C, 4-24 h) Heating->Conventional Thermal Microwave Microwave Irradiation (150-175 °C, 6-20 min) Heating->Microwave Microwave Monitor Monitor Reaction (TLC/LC-MS) Conventional->Monitor Microwave->Monitor Workup Aqueous Work-up & Acidification Monitor->Workup Reaction Complete Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poor solubility of the carboxylate salt- Low reaction temperature- Use a fresh batch of palladium catalyst. For challenging couplings, consider more active ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.- Adjust the solvent system. Consider using a more polar solvent like DMF or increasing the proportion of water.- Gradually increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water- Harsh basic conditions- Use the boronic acid pinacol ester instead of the free acid, as esters are often more stable.- Use a milder base like K₂CO₃ or KF.- Minimize the amount of water in the solvent system or consider anhydrous conditions.
Dehalogenation of Starting Material - Presence of a hydride source (e.g., from solvent or impurities)- Catalyst decomposition pathways- Ensure the use of high-purity, anhydrous solvents.- Use a more stable palladium precatalyst.
Formation of Homocoupled Boronic Acid - Presence of oxygen in the reaction mixture- Improve the degassing of solvents and ensure a robust inert atmosphere throughout the reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 4-arylquinazoline-7-carboxylic acids. Careful consideration of the reaction parameters, particularly the choice of catalyst, base, and solvent system, is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in drug discovery and medicinal chemistry to successfully implement this valuable transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of the carboxylic acid moiety of 4-Chloroquinazoline-7-carboxylic acid. The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its role in numerous therapeutic agents, particularly in oncology.[1][2] This guide details field-proven protocols for converting the C7-carboxylic acid into esters and amides, critical transformations for modulating pharmacokinetic and pharmacodynamic properties. We will delve into the causality behind experimental choices, address potential challenges such as chemoselectivity, and provide self-validating protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in modern medicinal chemistry, forming the core of several FDA-approved drugs, including kinase inhibitors like Gefitinib and Erlotinib.[3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The specific molecule, this compound, serves as a versatile building block. The chloro-substituent at the C4 position is a key reactive handle for introducing various amine-containing fragments via nucleophilic aromatic substitution (SNAr), a common strategy in the synthesis of kinase inhibitors.[3][4]

Simultaneously, the carboxylic acid at the C7 position offers a prime site for derivatization. Converting this group into esters or amides can profoundly impact a molecule's:

  • Solubility and Permeability: Modifying polarity to enhance absorption and distribution.

  • Metabolic Stability: Masking a metabolically liable carboxylic acid.

  • Target Engagement: Introducing new interaction points with the biological target or acting as a prodrug moiety.

  • Intellectual Property: Generating novel chemical matter.

This guide focuses on the selective modification of the C7-carboxylic acid while preserving the integrity of the reactive C4-chloro group.

Core Derivatization Strategies: A Mechanistic Overview

The primary methods for derivatizing the carboxylic acid group involve its conversion into more reactive intermediates or direct coupling reactions. We will focus on two of the most robust and widely applicable transformations: Amidation and Esterification .

Amide Bond Formation

Amidation is arguably the most common derivatization in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. The most reliable method involves a two-step sequence: conversion to a highly reactive acyl chloride, followed by reaction with the desired amine.

Amidation_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amine Coupling Start 4-Chloroquinazoline- 7-carboxylic acid AcylChloride 4-Chloroquinazoline- 7-carbonyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ DMF (cat.), DCM Amide Target Amide Derivative AcylChloride->Amide Base (e.g., Et₃N, DIPEA) DCM, 0°C to rt Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide

This approach is highly efficient and compatible with a wide range of amines. The key is the initial activation step, which transforms the hydroxyl group of the carboxylic acid into an excellent leaving group (chloride).

Ester Formation

Esterification can be achieved through several methods, each with its own advantages. For the this compound substrate, two methods are particularly relevant:

  • Fischer Esterification: A classic acid-catalyzed condensation with an alcohol.[5] This method is ideal for simple, unhindered alcohols that can be used in large excess as the solvent. The equilibrium-driven nature of the reaction necessitates either a large excess of the alcohol or the removal of water.[5][6]

  • Steglich Esterification: A milder, carbodiimide-mediated coupling method.[6][7] This is particularly useful for more complex or acid-sensitive alcohols. Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as a coupling agent, often with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[7]

Esterification_Options cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Start 4-Chloroquinazoline- 7-carboxylic acid Fischer_Ester Target Ester Start->Fischer_Ester R-OH (Solvent) H₂SO₄ (cat.), Reflux Steglich_Ester Target Ester Start->Steglich_Ester R-OH, DCC/EDC DMAP (cat.), DCM

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride (SOCl₂) is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Amide Synthesis via Acyl Chloride Intermediate

This protocol is optimized for high conversion and is broadly applicable to various primary and secondary amines. A recent study demonstrated the successful synthesis of amide derivatives from a similar quinazoline carboxylic acid by first activating the carbonyl group with SOCl₂.[8]

Part A: Synthesis of 4-Chloroquinazoline-7-carbonyl chloride

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Suspend the acid in anhydrous Dichloromethane (DCM, approx. 10 mL per 1 mmol of acid).

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) and monitor by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 4-Chloroquinazoline-7-carbonyl chloride is typically a solid and is used immediately in the next step without further purification.

Part B: Coupling with Amine

  • Reagent Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM (10 mL per 1 mmol). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Extraction: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue/ConditionRationale
Activation Reagent Thionyl Chloride (SOCl₂)Efficiently converts carboxylic acid to acyl chloride; volatile byproducts are easily removed.[8][9]
Catalyst (Part A) DMF (catalytic)Forms the Vilsmeier reagent in situ, which is the active catalytic species for acyl chloride formation.
Base (Part B) Et₃N or DIPEAScavenges the HCl byproduct generated during the coupling reaction, driving it to completion.
Stoichiometry (Amine) 1.1 eqA slight excess ensures complete consumption of the valuable acyl chloride intermediate.
Temperature 0 °C to rtControls the reactivity of the acyl chloride, minimizing side reactions.
Protocol 2: Fischer Esterification for Simple Esters

This protocol is best suited for producing methyl or ethyl esters, where the corresponding alcohol is inexpensive and can be used as the reaction solvent.[6]

  • Reagent Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., Methanol or Ethanol), which will act as both the reagent and the solvent. Use a significant excess (e.g., 20-50 eq or as the sole solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction should become homogeneous as the ester product is formed. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash chromatography or recrystallization.

ParameterValue/ConditionRationale
Reagent/Solvent Excess Alcohol (MeOH, EtOH)Acts as both nucleophile and solvent, driving the equilibrium towards the product side.[5]
Catalyst Conc. H₂SO₄Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol.[5]
Temperature RefluxProvides the necessary activation energy and helps to remove water azeotropically if a Dean-Stark trap is used.
Work-up Neutralization with NaHCO₃Quenches the strong acid catalyst to prevent product decomposition or hydrolysis during extraction.
Protocol 3: Steglich Esterification for Complex or Sensitive Alcohols

This protocol is ideal when using precious, sterically hindered, or acid-sensitive alcohols where the harsh conditions of Fischer esterification are not viable.[7]

  • Reagent Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (DCC): If DCC was used, filter off the precipitated DCU and wash the solid with a small amount of DCM. Concentrate the filtrate.

  • Work-up (EDC): If EDC was used, dilute the reaction mixture with DCM and wash with 0.5 M HCl, followed by saturated NaHCO₃ and brine. The urea byproduct of EDC is water-soluble.

  • Purification: Dry the organic solution over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterValue/ConditionRationale
Coupling Agent DCC or EDCActivates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]
Catalyst DMAPActs as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, accelerating the reaction.[7]
Stoichiometry (Alcohol) 1.1-1.5 eqA slight excess is used to ensure complete reaction of the activated acid.
Temperature 0 °C to rtMild conditions preserve sensitive functional groups on the alcohol coupling partner.

Chemoselectivity and Potential Side Reactions

A primary concern when derivatizing this scaffold is the potential for nucleophilic substitution at the C4-chloro position. The chlorine atom is activated towards displacement by the electron-withdrawing quinazoline ring system.

  • Amine Reactivity: When performing amidation (Protocol 1), the amine used for coupling can also act as a nucleophile at the C4 position. However, the acyl chloride is significantly more electrophilic than the C4 position. By performing the reaction at low temperatures (0 °C) and adding the amine slowly, the reaction with the acyl chloride is highly favored.

  • Alcohol Reactivity: Alcohols are generally poor nucleophiles for SNAr reactions. Under both Fischer and Steglich esterification conditions, the C4-chloro group is expected to be stable and unreactive towards the alcohol.

In all cases, it is crucial to monitor reactions by LC-MS to confirm the desired product formation and check for any byproducts resulting from displacement of the C4-chloro group.

Conclusion

The derivatization of the C7-carboxylic acid of this compound is a key step in the synthesis of novel bioactive molecules. By selecting the appropriate protocol based on the desired derivative (amide or ester) and the nature of the coupling partner, researchers can efficiently and selectively generate diverse libraries of compounds for drug discovery programs. The methods outlined—acyl chloride formation for amidation, Fischer esterification for simple alcohols, and Steglich esterification for more complex systems—provide a robust and reliable toolkit for the medicinal chemist.

References

Protocol for the Synthesis of 4-Chloroquinazoline-7-carboxylic Acid Esters: A Modular Approach for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as tyrosine kinase inhibitors.[1][2][3] This application note provides a comprehensive guide for the synthesis of 4-chloroquinazoline-7-carboxylic acid esters, which are highly versatile intermediates for the development of novel pharmaceuticals. We present two robust and scalable synthetic routes, detailing step-by-step protocols for the key chemical transformations: quinazoline ring formation, chlorination of the 4-position, and esterification of the 7-carboxylic acid. The guide explains the chemical rationale behind procedural choices, offers troubleshooting advice, and includes methods for the characterization of key compounds, ensuring reliability and reproducibility for researchers in drug discovery and chemical development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[4] Their rigid bicyclic structure serves as an excellent framework for presenting pharmacophoric elements in a defined spatial orientation, enabling potent and selective interactions with various biological targets. Notably, the 4-anilinoquinazoline motif is a cornerstone of several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib.[1]

The 4-chloroquinazoline moiety is a critical synthetic handle. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, alcohol, or thiol-containing fragments.[5] When combined with a carboxylic acid ester at the 7-position, which can be further modified or used to modulate physicochemical properties, the resulting scaffold becomes an exceptionally powerful building block for creating diverse chemical libraries for drug screening. This document details the reliable synthesis of these valuable intermediates.

Overview of Synthetic Strategies

Two primary synthetic pathways are presented for the preparation of the target esters. The choice between Route A and Route B may depend on the specific ester desired, the scale of the reaction, and the stability of the starting materials.

  • Route A: Late-Stage Esterification. This route involves the initial synthesis of this compound, which is then esterified in the final step. This approach is advantageous when multiple different esters are desired from a common intermediate.

  • Route B: Early-Stage Esterification. This route begins with the esterification of the starting material, 2-aminoterephthalic acid. The ester is carried through the cyclization and chlorination steps. This can be more efficient for the synthesis of a single target ester, as it protects the carboxylic acid from potential side reactions during the chlorination step.

The following diagram illustrates these two strategic approaches.

G cluster_0 Route A: Late-Stage Esterification cluster_1 Route B: Early-Stage Esterification A_SM 2-Aminoterephthalic Acid A_Int1 4-Hydroxyquinazoline-7- carboxylic Acid A_SM->A_Int1  Step 1:  Cyclization A_Int2 4-Chloroquinazoline-7- carboxylic Acid A_Int1->A_Int2  Step 2:  Chlorination A_Prod Target Ester: 4-Chloroquinazoline-7- carboxylate A_Int2->A_Prod  Step 3A/3B:  Esterification B_SM 2-Aminoterephthalic Acid B_Int1 2-Aminoterephthalic Acid Monoester B_SM->B_Int1  Esterification  (e.g., Fischer) B_Int2 4-Hydroxyquinazoline-7- carboxylate Ester B_Int1->B_Int2  Step 1:  Cyclization B_Prod Target Ester: 4-Chloroquinazoline-7- carboxylate B_Int2->B_Prod  Step 2:  Chlorination

Caption: Alternative synthetic pathways to this compound esters.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are corrosive and react violently with water; handle with extreme care.

Step 1: Synthesis of 4-Hydroxyquinazoline-7-carboxylic Acid (Intermediate for Route A)

This protocol describes the cyclization of 2-aminoterephthalic acid to form the core quinazolinone structure. The compound exists predominantly in its 4-oxo tautomeric form.

Rationale: The reaction of an anthranilic acid derivative with formamidine acetate is a classic and effective method for constructing the quinazolin-4-one ring system.[6] Formamidine provides the N3 and C2 atoms required to close the pyrimidine ring.

Protocol:

  • Combine 2-aminoterephthalic acid (10.0 g, 55.2 mmol) and formamidine acetate (17.2 g, 165.6 mmol, 3.0 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Add formamide (50 mL) to the flask to act as both a solvent and a reagent.

  • Heat the reaction mixture to 160 °C with stirring and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Cool the mixture to room temperature. A precipitate should form.

  • Add water (100 mL) to the mixture and stir for 30 minutes to dissolve excess reagents.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 60 °C to yield 4-hydroxyquinazoline-7-carboxylic acid as an off-white to pale yellow solid.

ParameterExpected Value
Typical Yield 85-95%
Appearance Off-white solid
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
¹H NMR (DMSO-d₆) δ ~12.3 (br s, 1H), 8.3-8.1 (m, 2H), 8.0 (s, 1H), 7.8 (d, 1H)
Step 2: Synthesis of this compound (Intermediate for Route A)

This step converts the 4-hydroxy group (amide tautomer) into the reactive 4-chloro group, a key transformation for subsequent SNAr reactions.

Rationale: Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a highly effective system for this chlorination.[7] DMF and SOCl₂ react in situ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent for the amide-like hydroxyl group than SOCl₂ alone.

Protocol:

  • Carefully add 4-hydroxyquinazoline-7-carboxylic acid (5.0 g, 26.3 mmol) to thionyl chloride (30 mL, 411 mmol) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).

  • Add 3-4 drops of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) with stirring. The reaction is typically complete within 2-4 hours, often indicated by the mixture becoming a clear solution.

  • After completion, cool the reaction to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation).

  • Add an inert solvent like toluene (20 mL) and evaporate again to azeotropically remove any residual SOCl₂.

  • The resulting solid is this compound, which is often used in the next step without further purification.

ParameterExpected Value
Typical Yield >95% (crude)
Appearance Pale yellow to brown solid
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
Step 3: Esterification of this compound

Two common methods are provided. Protocol 3A is a classic acid-catalyzed method, while Protocol 3B is a milder coupling-based method.

Rationale: The Fischer esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[8] Using the alcohol as the solvent drives the equilibrium towards the product ester.[9] This method is robust and cost-effective for simple alcohols like methanol or ethanol.

Protocol (Example for Methyl Ester):

  • Suspend the crude this compound (4.0 g, 19.2 mmol) in anhydrous methanol (50 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6-12 hours, until TLC analysis shows complete consumption of the starting material.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Carefully add the residue to a mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acid.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford the methyl 4-chloroquinazoline-7-carboxylate.

Rationale: This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, which then reacts with the alcohol.[10] 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction. This procedure is performed under neutral conditions, making it suitable for acid-sensitive substrates or more complex, valuable alcohols.[9]

Protocol (Example for a Generic Alcohol, R-OH):

  • Dissolve this compound (1.0 g, 4.8 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (25 mL).

  • Add the desired alcohol (R-OH, 1.1 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Parameter (Methyl Ester)Expected Value
Typical Yield 75-90% (Fischer); 70-85% (Steglich)
Appearance White to pale yellow solid
Molecular Formula C₁₀H₇ClN₂O₂
Molecular Weight 222.63 g/mol
MS (ESI+) m/z 223.0 [M+H]⁺

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Cyclization) Incomplete reaction.Ensure the reaction temperature reaches 160 °C. Extend the reaction time.
Incomplete Chlorination (Step 2) Insufficient reagent; deactivated catalyst.Use fresh thionyl chloride. Ensure DMF is added. If starting material is wet, it will consume SOCl₂.
Low yield in Fischer Esterification Equilibrium not shifted to product.Use a large excess of anhydrous alcohol. Ensure the acid catalyst is active. Increase reaction time.
Difficulty removing DCU (Steglich) DCU is slightly soluble in some solvents.After filtration, cool the filtrate to 0 °C or below to precipitate more DCU. A second filtration may be necessary.

Conclusion

The protocols outlined in this application note provide reliable and adaptable methods for synthesizing this compound esters, which are key building blocks in modern drug discovery. By offering alternative routes and detailed procedural explanations, researchers can select the optimal pathway based on their specific synthetic goals. The robust nature of these transformations—quinazoline formation, Vilsmeier-type chlorination, and standard esterification—ensures that these valuable intermediates can be accessed consistently and on a scale suitable for medicinal chemistry programs.

References

The Strategic Utility of 4-Chloroquinazoline-7-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Quinazoline Scaffold as a Privileged Structure

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks capable of providing high-affinity ligands for multiple, distinct biological targets.[1] Quinazoline-based compounds, most notably 4-anilinoquinazoline derivatives, form the core of numerous approved tyrosine kinase inhibitors (TKIs). These drugs have revolutionized the treatment of certain cancers by targeting the ATP-binding site of key kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3]

The foundational structure of first-generation EGFR inhibitors like Gefitinib and Erlotinib showcases the critical pharmacophore: the quinazoline core acts as a scaffold, the N1 atom forms a crucial hydrogen bond with the "hinge region" of the kinase (Met793 in EGFR), and the 4-anilino group occupies a hydrophobic pocket.[4] The strategic importance of the quinazoline ring lies in its bioisosteric resemblance to the adenine core of ATP, enabling competitive inhibition.

This guide focuses on a specific, highly versatile building block: 4-Chloroquinazoline-7-carboxylic acid . The presence of two orthogonal reactive sites—the highly reactive C4-chloride and the versatile C7-carboxylic acid—makes this molecule a powerful tool for constructing complex and diverse libraries of potential drug candidates. The C4-position is primed for nucleophilic aromatic substitution (SNAr) to introduce the key aniline moiety, while the C7-position provides a handle for derivatization, allowing for the fine-tuning of physicochemical properties and the exploration of interactions with the solvent-exposed region of the kinase binding site.[4][5]

Physicochemical Properties & Handling

A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 942507-89-3[3]
Molecular Formula C9H5ClN2O2N/A
Molecular Weight 208.60 g/mol N/A
Appearance Typically an off-white to yellow solidN/A
Density ~1.551 g/cm³[6]
Solubility Generally soluble in polar aprotic solvents like DMF, DMSO, and NMP. Limited solubility in alcohols and chlorinated solvents.N/A
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly sealed.N/A

Core Synthetic Strategy: A Two-Stage Approach

The utility of this compound stems from a logical and efficient two-stage synthetic workflow. This approach allows for the late-stage diversification of molecular structure, a key strategy in modern medicinal chemistry for building structure-activity relationships (SAR).

G cluster_0 PART 1: Core Scaffold Assembly cluster_1 PART 2: Physicochemical Property Tuning A 4-Chloroquinazoline- 7-carboxylic acid C 4-Anilinoquinazoline- 7-carboxylic acid Intermediate A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted Aniline (Ar-NH2) B->C C2 4-Anilinoquinazoline- 7-carboxylic acid Intermediate D Diverse Amines (R-NH2) E Final Library of Amide Derivatives D->E C2->E Amide Bond Formation

Caption: Two-stage synthetic workflow using the title building block.

Part 1: Core Scaffold Assembly via SNAr. The first stage involves the reaction of the electron-deficient quinazoline ring with a selected aniline derivative. The chlorine at the C4-position is an excellent leaving group, readily displaced by the nucleophilic amine of the aniline. This reaction is typically performed under thermal conditions, often in a polar protic solvent like isopropanol or butanol, sometimes with acid catalysis to activate the quinazoline ring.[7]

Part 2: Physicochemical Property Tuning via Amide Coupling. With the core 4-anilino scaffold in place, the C7-carboxylic acid becomes the focal point for diversification. Standard peptide coupling reagents (e.g., HATU, HBTU, EDC) can be employed to couple a wide array of primary and secondary amines. This allows for the introduction of solubilizing groups (like morpholine or piperazine), pharmacophoric elements, or groups designed to probe specific interactions at the mouth of the ATP binding pocket.[2] Research has shown that substitutions at the C6 and C7 positions are directed toward the solvent interface, making this a prime location for modification to improve properties like solubility and cell permeability without disrupting the core binding interactions.[4][5]

Experimental Protocols

The following protocols are generalized methodologies based on established literature procedures.[8][9] Researchers must adapt and optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the key 4-(Aryl-amino)-quinazoline-7-carboxylic acid intermediate.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • 2-Propanol (Isopropanol, i-PrOH) or n-Butanol (n-BuOH)

  • Concentrated Hydrochloric Acid (HCl) (catalytic, optional)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Solvent Addition: Add the chosen solvent (e.g., 2-propanol) to create a suspension with a concentration of approximately 0.1-0.2 M.

  • Acid Catalyst (Optional): A catalytic amount of concentrated HCl (e.g., 1-2 drops) can be added to facilitate the reaction, particularly with less nucleophilic anilines.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for 2-propanol, 118°C for n-butanol) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates from the solution. If so, collect the solid by filtration.

    • Wash the collected solid with cold solvent (e.g., 2-propanol) and then with diethyl ether or hexanes to remove impurities.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether or purified by column chromatography.

Causality and Trustworthiness:

  • Why 2-Propanol or n-Butanol? These polar protic solvents are effective at solvating the reactants and facilitating the proton transfers involved in the SNAr mechanism. Their boiling points allow for sufficient thermal energy to overcome the activation barrier of the reaction.

  • Why an excess of aniline? A slight excess of the aniline nucleophile helps drive the reaction to completion.

  • Self-Validation: The reaction can be easily monitored for the disappearance of the starting chloroquinazoline and the appearance of the more polar product spot by TLC. The identity and purity of the resulting solid can be confirmed by ¹H NMR, LC-MS, and melting point analysis.

Protocol 2: General Procedure for Amide Bond Formation

This protocol describes the derivatization of the C7-carboxylic acid group.

Materials:

  • 4-(Aryl-amino)-quinazoline-7-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.2 equivalents)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

  • Organic base (e.g., DIPEA or Triethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Dissolve or suspend the 4-(Aryl-amino)-quinazoline-7-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Activation: Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0 eq) to the mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Causality and Trustworthiness:

  • Why HATU/DIPEA? HATU is a highly efficient coupling reagent that forms an activated ester in situ, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic pH, which is optimal for the coupling.

  • Why anhydrous DMF? DMF is a polar aprotic solvent that effectively dissolves the reactants. Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate, reducing the yield.

  • Self-Validation: The formation of the amide product can be confirmed by the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of new signals corresponding to the added amine moiety. Mass spectrometry will show the expected increase in molecular weight.

Application Case Study: Design of EGFR/VEGFR-2 Dual Inhibitors

Many advanced cancers rely on signaling from multiple receptor tyrosine kinases (RTKs), such as EGFR for proliferation and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for angiogenesis.[8] A promising therapeutic strategy is the development of single molecules that can inhibit both pathways. The this compound building block is an ideal starting point for such a project.

G A 4-Chloroquinazoline- 7-carboxylic acid C 4-(3-Bromoanilino)quinazoline- 7-carboxylic acid A->C Protocol 1: SNAr Reaction B 3-Bromoaniline B->C E Final Dual Inhibitor Candidate C->E Protocol 2: Amide Coupling D Morpholine D->E

Caption: Synthetic pathway to a hypothetical dual kinase inhibitor.

In a hypothetical design, one could perform an SNAr reaction (Protocol 1) between this compound and 3-bromoaniline. The resulting intermediate, 4-(3-bromoanilino)quinazoline-7-carboxylic acid, possesses the core structure known to interact with the kinase hinge region. Subsequently, an amide coupling (Protocol 2) with morpholine would install a solubilizing group at the C7 position. This modification is known to be favorable for activity in many TKI series.[2] The resulting compound would be a strong candidate for dual EGFR/VEGFR-2 inhibition, worthy of biological evaluation. Studies have shown that compounds with a morpholine at the 7-position and a 3-bromoaniline at the 4-position of a quinazoline scaffold exhibit potent anticancer activities.[8]

Conclusion

This compound is a strategically designed building block that offers medicinal chemists an efficient and modular route to novel kinase inhibitors and other biologically active molecules. Its orthogonal reactivity allows for the systematic and independent modification of two key positions on the quinazoline scaffold. By leveraging the robust SNAr and amide coupling reactions, researchers can rapidly generate diverse chemical libraries to probe complex structure-activity relationships, ultimately accelerating the drug discovery process.

References

Application Notes & Protocols: Amide Bond Formation with 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] Within this class of compounds, 4-Chloroquinazoline-7-carboxylic acid serves as a versatile and high-value building block. The presence of two distinct reactive sites—the carboxylic acid at the C7 position and the chloro group at the C4 position—allows for sequential and regioselective functionalization, making it an ideal starting point for the synthesis of diverse compound libraries.

The formation of an amide bond is one of the most crucial and frequently employed reactions in the synthesis of pharmaceuticals.[6] This application note provides a detailed guide to the principles and protocols for the efficient coupling of this compound with various primary and secondary amines to form the corresponding carboxamides, key intermediates in the development of novel therapeutics.

Core Principles: Activating the Carboxylic Acid for Amidation

The direct reaction between a carboxylic acid and an amine at room temperature does not typically yield an amide. Instead, a simple acid-base reaction occurs, forming a stable and unreactive ammonium carboxylate salt.[7][8][9] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[10][11]

The general strategy involves two fundamental steps:

  • Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive acyl intermediate (e.g., an active ester or O-acylisourea).

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.

This process ensures that the amidation proceeds under mild conditions, preserving the integrity of other functional groups within the molecule.

G cluster_workflow General Amide Coupling Workflow start Start: 4-Chloroquinazoline- 7-carboxylic acid + Amine activation Step 1: Carboxylic Acid Activation (Addition of Coupling Reagent + Base) start->activation Dissolve in Solvent coupling Step 2: Nucleophilic Attack (Addition of Amine) activation->coupling monitoring Step 3: Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup Step 4: Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete purification Step 5: Purification (Column Chromatography) workup->purification product Final Product: Quinazoline-7-carboxamide purification->product

Caption: A generalized workflow for amide bond formation.

Selecting the Optimal Coupling System: A Comparative Overview

The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and ensuring ease of purification. Below, we discuss the most reliable and commonly used systems for coupling this compound.

Carbodiimide Reagents (EDC) with Additives (HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are robust and widely used activators.[7][12] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[12][13]

Causality of HOBt: HOBt acts as a "trapping agent." It rapidly reacts with the O-acylisourea to form a more stable and selective HOBt active ester.[14][15] This active ester then reacts cleanly with the amine, suppressing potential side reactions and reducing the risk of racemization if chiral amines are used.[13]

G cluster_mech EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC->Acylisourea Activation HOBt_ester HOBt Active Ester (More Stable) Acylisourea->HOBt_ester + HOBt (Trapping) EDU EDU (Byproduct) Acylisourea->EDU Releases HOBt HOBt HOBt_ester->HOBt Regenerates Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Coupling G cluster_mech_hatu HATU Coupling Mechanism RCOO Carboxylate (R-COO⁻) OAt_ester OAt Active Ester RCOO->OAt_ester + HATU HATU HATU HATU->OAt_ester Activation Base Base (e.g., DIPEA) Base->RCOO Deprotonation RCOOH Carboxylic Acid (R-COOH) RCOOH->RCOO + Amide Amide (R-CONH-R') OAt_ester->Amide + Amine TMU Tetramethylurea (Byproduct) OAt_ester->TMU Releases HOAt & Amine Amine (R'-NH2) Amine->Amide Coupling

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloroquinazoline-7-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloroquinazoline-7-carboxylic acid. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution.[1] This document provides in-depth, experience-driven answers to common challenges encountered during the recrystallization of this specific quinazoline derivative.

I. Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical initial step is selecting a suitable solvent or solvent system. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][2] This differential solubility is the fundamental principle that drives the purification process, allowing the target compound to crystallize out of the solution upon cooling while impurities remain dissolved.[2]

Key Solvent Selection Criteria:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[1][3]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out".[2]

  • Inertness: The solvent must not react with the compound.[3]

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals during the drying phase.[3]

Q2: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[4][5] This typically occurs when the temperature of the solution is above the melting point of the impure compound.[6][7] Impurities can significantly depress the melting point of a substance.[6] The resulting oil often traps impurities, defeating the purpose of recrystallization.[8]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[4][5][6]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.[4][5]

  • Solvent System Modification: The chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or employ a mixed solvent system.[5]

Q3: I'm experiencing very low yield after recrystallization. What are the common causes and how can I improve recovery?

A3: Low yield is a frequent problem in recrystallization and can stem from several factors.[9]

Potential Causes and Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for poor yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[4][6][10] To remedy this, you can carefully evaporate some of the solvent and attempt to recrystallize again.[4][6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter paper along with the impurities.

  • Incomplete Precipitation: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product.[10]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product.[10]

Q4: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A4: The absence of crystal formation upon cooling often indicates a supersaturated solution.[4] In this state, the solute concentration exceeds its equilibrium solubility, but crystal nucleation has not been initiated.

Methods to Induce Crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][10]

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" provides a template for other molecules to crystallize upon.[4][10]

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[4]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, you may need to gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Solution temperature is above the melting point of the impure compound.[6][7] 2. High degree of impurities.[4] 3. Inappropriate solvent choice.[7]1. Reheat to dissolve the oil, add more solvent, and cool slowly.[4][6] 2. Consider a pre-purification step like charcoal treatment if colored impurities are present. 3. Select a solvent with a lower boiling point or use a mixed-solvent system.
Low Crystal Yield 1. Too much solvent was used.[4][6][10] 2. Incomplete cooling. 3. Crystals were washed with warm solvent.[10]1. Evaporate some of the solvent and re-cool.[4][6] 2. Cool the flask in an ice bath to maximize precipitation. 3. Always wash crystals with a minimal amount of ice-cold solvent.[10]
No Crystal Formation 1. The solution is supersaturated.[4] 2. The solution is not saturated enough.1. Induce crystallization by scratching the flask or adding a seed crystal.[4][10] 2. Evaporate some of the solvent to increase the concentration and cool again.[4]
Colored Impurities in Crystals 1. Impurities are co-precipitating with the product. 2. Inefficient removal of colored impurities.1. Ensure slow cooling to allow for selective crystallization.[11] 2. Treat the hot solution with a small amount of activated charcoal before filtration.

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically on a small scale first. Based on the structure of this compound, polar protic solvents like ethanol or methanol, or a mixed system with water, could be a good starting point.[5]

Step-by-Step Methodology
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is not suitable. The ideal solvent will dissolve the solid when hot but not at room temperature.[1][12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture gently while stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid completely dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

IV. Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during recrystallization.

G cluster_troubleshoot_no_crystals Troubleshoot: No Crystals cluster_troubleshoot_oiling Troubleshoot: Oiling Out start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect & wash crystals crystals_form->collect Yes scratch_seed Scratch flask or add seed crystal crystals_form->scratch_seed No oiling_out->crystals_form No reheat_dilute Reheat, add more solvent, and cool slower oiling_out->reheat_dilute Yes end_success Pure Product collect->end_success scratch_seed->crystals_form Success evaporate Evaporate some solvent and re-cool scratch_seed->evaporate No success evaporate->cool reassess_solvent Reassess solvent choice evaporate->reassess_solvent If persists reassess_solvent->start reheat_dilute->cool change_solvent Change to a lower boiling point solvent reheat_dilute->change_solvent If persists change_solvent->start

References

Overcoming solubility issues of "4-Chloroquinazoline-7-carboxylic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 4-Chloroquinazoline-7-carboxylic acid (CAS 942507-89-3). This document is designed for researchers, medicinal chemists, and drug development scientists who may encounter solubility challenges with this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Solubility Puzzle

This compound is a heterocyclic compound featuring a fused quinazoline ring system, a key scaffold in medicinal chemistry.[1] Its structure, however, presents a classic solubility challenge. The planar, aromatic quinazoline core is inherently lipophilic and rigid, leading to strong crystal lattice energy, which must be overcome for dissolution to occur. The presence of both a polar carboxylic acid group and a nonpolar chloro group further complicates its interaction with solvents.

While specific quantitative solubility data for this exact compound is not widely published, this guide synthesizes data from structurally related quinazoline derivatives and general principles of organic chemistry to provide robust troubleshooting strategies.[1][2]

cluster_molecule Key Structural Features of this compound cluster_properties Resulting Solubility Profile quinazoline_core Quinazoline Core - Fused aromatic rings - Rigid, planar structure - Contributes to high crystal lattice energy chloro_group 4-Chloro Group - Increases lipophilicity - Electron-withdrawing quinazoline_core->chloro_group cooh_group 7-Carboxylic Acid Group - Polar - Capable of H-bonding (donor & acceptor) - Provides a handle for pH modification quinazoline_core->cooh_group solubility_profile Generally Poor Solubility - Low in non-polar solvents - Limited in polar aprotic solvents - Often requires formulation for aqueous utility quinazoline_core->solubility_profile Leads to

Caption: Structural drivers of poor solubility in this compound.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: What are the recommended starting solvents for preparing a stock solution?

A1: For preparing concentrated stock solutions, polar aprotic solvents are typically the most effective. The recommended starting points are:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide array of organic materials, including many heterocyclic compounds.[3][4] It is miscible with water and most organic liquids, making it suitable for subsequent dilutions into aqueous buffers.[4]

  • N,N-Dimethylformamide (DMF): Studies on related pyrazolo quinazoline derivatives have shown that solubility is often greatest in DMF.[2] It shares many properties with DMSO and is an excellent alternative.

Always use fresh, anhydrous grade solvents, as absorbed water can sometimes negatively impact the solubility of highly crystalline compounds in organic stock solutions.

Q2: My compound won't dissolve in DMSO or DMF at room temperature, even at a low concentration. What should I do?

A2: This indicates that the solvation energy provided by the solvent at ambient temperature is insufficient to overcome the compound's crystal lattice energy. You can employ physical methods to provide this extra energy:

  • Gentle Warming: Heat the mixture to 37-60°C. For many quinazoline derivatives, solubility increases with temperature.[2] Be cautious not to exceed the boiling point of your solvent or degrade the compound.

  • Ultrasonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which helps to break apart the solid lattice and facilitate dissolution.[3]

  • Vortexing: Vigorous mixing can also aid in the dissolution process.

Combine these methods for maximum effect. For example, warm the solution while vortexing, or alternate between warming and sonication.

Q3: I successfully made a 10 mM stock in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How can I fix this?

A3: This is a very common issue known as "precipitation upon dilution." Your compound is soluble in the organic stock but not in the final aqueous environment. Here are several strategies to address this, starting with the simplest:

  • Reduce the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final solvent mixture. Try lowering the final assay concentration.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the compound's solubility.[3] Good options include ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help keep the compound in solution by forming micelles. This is common in cell-based assays but must be validated for compatibility with your specific experiment.

Q4: How does pH affect the solubility of this compound?

A4: The pH of the solvent can have a dramatic effect on solubility due to the two ionizable groups on the molecule:

  • Basic Nitrogen Atoms: The quinazoline ring contains basic nitrogen atoms. At an acidic pH (e.g., pH < 5), these nitrogens can become protonated (ionized), which generally increases aqueous solubility.[3]

  • Carboxylic Acid Group: The carboxylic acid moiety is acidic. At a basic pH (e.g., pH > 8), it will be deprotonated to form a carboxylate salt, which is significantly more polar and water-soluble.

Therefore, adjusting the pH of your aqueous buffer away from the compound's isoelectric point can be a highly effective method to improve solubility.[3] The optimal pH must be determined empirically and must be compatible with your experimental system.

Q5: My DMSO stock solution was clear when I made it, but it precipitated after being stored at -20°C. Why?

A5: This is a temperature-dependent solubility issue. While the compound was soluble at room temperature, its solubility limit in DMSO decreased as the temperature dropped to freezing.[3]

  • Solution: Before use, bring the stock solution back to room temperature and use gentle warming and vortexing as described in A2 to redissolve the precipitate completely.

  • Prevention: Consider storing the stock solution at room temperature (if stable) or preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

Part 2: Advanced Protocols for Solubility Enhancement

For particularly challenging cases, a more systematic approach is required. The following protocols provide step-by-step guidance.

Protocol 1: Systematic Solvent Screening

This protocol uses the gravimetric method, a reliable technique for determining equilibrium solubility, to screen a panel of solvents.[2]

Objective: To identify the most effective organic solvent for this compound.

Materials:

  • This compound

  • A panel of anhydrous organic solvents (see table below)

  • Analytical balance

  • Thermostatic shaker/incubator

  • Centrifuge

  • Vials with screw caps

Procedure:

  • Add an excess amount of the compound to a pre-weighed vial (e.g., 5-10 mg).

  • Record the exact weight of the compound.

  • Add a fixed volume of the chosen solvent (e.g., 1.0 mL).

  • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully transfer a known volume of the clear supernatant to a new, pre-weighed vial.

  • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of compound dissolved in the known volume of supernatant.

  • Calculate the solubility in mg/mL or mM.

Solvent Class Dielectric Constant (ε) Notes
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Often shows high solubility for quinazolines.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent starting point, strong solvent.[5]
Tetrahydrofuran (THF) Polar Aprotic7.6Less polar, may be effective.
1,4-Dioxane Non-polar Ethereal2.2Useful for less polar compounds.
Methanol / Ethanol Polar Protic32.7 / 24.5Can act as H-bond donors/acceptors.
Acetonitrile Polar Aprotic37.5Common solvent in analytical chemistry.
Ethyl Acetate Moderately Polar6.0Ester functionality, good for extractions.

Table 1: Recommended solvents for solubility screening.

Protocol 2: Salt Formation for Enhanced Aqueous Solubility

Converting the parent compound into a salt is a classic and highly effective strategy to improve aqueous solubility and dissolution rate.[3]

Objective: To form a salt of this compound to assess its impact on solubility.

Principle: The carboxylic acid group can be deprotonated with a base to form a highly polar and more water-soluble salt.

Procedure (Example with Sodium Hydroxide):

  • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., Methanol or THF).

  • In a separate vessel, prepare a 1.0 equivalent solution of a base (e.g., Sodium Hydroxide or Potassium Hydroxide) in the same solvent or water.

  • Slowly add the basic solution to the stirring solution of the acid at room temperature.

  • Observe for the formation of a precipitate (the salt) or a change in clarity.

  • If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent (like ether) to remove unreacted starting material, and dried.

  • If no precipitate forms, the salt may be soluble in the reaction solvent. The solvent can be removed under reduced pressure to isolate the salt.

  • Test the solubility of the resulting salt in aqueous buffers using the method described in Protocol 1.

Part 3: Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing solubility issues, from initial observation to advanced solutions.

Caption: Decision-making workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on "4-Chloroquinazoline-7-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a nucleophilic aromatic substitution (SNAr) reaction on this compound can stem from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and potential side reactions.

Causality-Driven Troubleshooting:

  • Insufficient Nucleophilicity: The rate of an SNAr reaction is directly proportional to the strength of the nucleophile.[1] Electron-poor nucleophiles, such as anilines with electron-withdrawing groups, will react sluggishly.[2][3]

    • Solution:

      • Increase Nucleophile Equivalents: Using a larger excess of the nucleophile can help drive the reaction forward.

      • Deprotonation: For amine nucleophiles, the presence of a suitable base is crucial to deprotonate the amine, increasing its nucleophilicity.[4] If the amine is used as its salt (e.g., hydrochloride), an additional equivalent of base is required to liberate the free amine.

      • Alternative Nucleophiles: If possible, consider a more nucleophilic reagent.

  • Inadequate Activation of the Quinazoline Ring: The quinazoline ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the reaction conditions play a significant role in its activation.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[1][4] Polar protic solvents like ethanol or isopropanol can also be effective, particularly for amine nucleophiles.[4]

      • Temperature: Increasing the reaction temperature often significantly enhances the reaction rate. For unreactive nucleophiles, refluxing conditions or microwave irradiation may be necessary.[2][3] Microwave-assisted synthesis is known to accelerate these reactions, often leading to higher yields in shorter times.[2][5]

  • Presence of Water: While some reactions tolerate small amounts of water, excess moisture can lead to the hydrolysis of 4-chloroquinazoline to the corresponding 4-hydroxyquinazoline, a common and often difficult-to-separate byproduct.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Steric Hindrance: Bulky nucleophiles or substituents near the C4 position of the quinazoline ring can sterically hinder the nucleophilic attack.

    • Solution:

      • Prolonged Reaction Time and Higher Temperature: These conditions can sometimes overcome steric barriers.

      • Less Bulky Nucleophile: If the synthetic route allows, consider a less sterically demanding nucleophile.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis: As mentioned, hydrolysis of the C4-chloro group to a hydroxyl group is a frequent side reaction, especially in the presence of water or hydroxide ions.

    • Mitigation:

      • Strict Anhydrous Conditions: Use dry solvents and glassware.

      • Non-nucleophilic Base: Employ a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) instead of inorganic bases like NaOH or K₂CO₃ if hydrolysis is a major issue.[4]

  • Decarboxylation: The carboxylic acid group at the C7 position can be susceptible to decarboxylation under harsh reaction conditions, particularly at high temperatures.[6][7]

    • Mitigation:

      • Milder Conditions: If decarboxylation is suspected, try running the reaction at a lower temperature for a longer duration.

      • Protecting Group Strategy: In some cases, it may be necessary to protect the carboxylic acid as an ester before performing the nucleophilic substitution. The ester can then be hydrolyzed under milder conditions.[8]

  • Double Substitution (if applicable to the nucleophile): If the nucleophile has more than one reactive site (e.g., a diamine), there is a possibility of double substitution or polymerization.

    • Mitigation:

      • Control Stoichiometry: Use a large excess of the diamine to favor monosubstitution.

      • Protecting Groups: Protect one of the nucleophilic centers before the reaction and deprotect it afterward.

  • Reaction with the Carboxylic Acid Group: Strong nucleophiles, especially under basic conditions, could potentially react with the carboxylic acid to form an amide. However, this is generally less favorable than the SNAr reaction at the C4 position.

    • Mitigation:

      • Esterification: Converting the carboxylic acid to an ester will prevent this side reaction.

Question 3: The purification of my product is difficult due to its poor solubility. What strategies can I use to improve purification?

Answer:

Poor solubility is a common characteristic of rigid, planar molecules like quinazoline derivatives.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization of quinazoline derivatives include ethanol, isopropanol, acetonitrile, and DMF/water mixtures.[9]

  • Column Chromatography:

    • Solvent System Optimization: If the product is sufficiently soluble in common organic solvents, column chromatography on silica gel can be effective. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often necessary.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) may be a better option.

  • Acid-Base Extraction: The presence of the carboxylic acid and the basic nitrogen atoms in the quinazoline ring allows for purification via acid-base extraction.

    • Procedure:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities.

      • Extract the desired product into a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃).

      • Wash the basic aqueous layer with an organic solvent to remove neutral impurities.

      • Acidify the aqueous layer with a dilute acid to precipitate the purified product.

      • Collect the solid by filtration.

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., with sodium or potassium hydroxide) can sometimes improve its handling and purification characteristics. The free acid can be regenerated in a final step.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution on 4-chloroquinazoline?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon of the quinazoline ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step.[10][11] The negative charge is stabilized by resonance, involving the nitrogen atoms of the quinazoline ring.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final product.

Q2: How does the carboxylic acid group at the C7 position affect the reaction?

A2: The carboxylic acid group is an electron-withdrawing group, which further deactivates the quinazoline ring towards electrophilic attack but can have a modest activating effect on nucleophilic substitution by helping to stabilize the negative charge in the Meisenheimer intermediate through resonance and inductive effects. Its primary influence, however, is on the overall physical properties of the molecule (e.g., solubility) and its potential to undergo side reactions as discussed above.

Q3: What are the best general starting conditions for this reaction?

A3: A good starting point for optimizing the reaction would be:

  • Substrate: this compound (1 equivalent)

  • Nucleophile: 1.2 - 2.0 equivalents

  • Base (if needed for amine nucleophiles): 1.5 - 2.5 equivalents of an organic base like DIPEA or TEA.[4]

  • Solvent: A polar aprotic solvent such as DMF or NMP.[4]

  • Temperature: Start at room temperature and gradually increase to 80-100 °C if no reaction is observed.[9]

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

III. Experimental Protocols & Data

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile (1.2-1.5 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes, then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.[9]

Table 1: Recommended Solvents and Bases for Various Nucleophiles
Nucleophile TypeRecommended SolventsRecommended BasesTypical Temperature Range
Primary/Secondary Aliphatic Amines DMF, NMP, Ethanol, IsopropanolDIPEA, TEA, K₂CO₃25 - 100 °C
Anilines (Electron-rich) DMF, NMP, THF/Water[2]DIPEA, TEA, NaOAc[4]80 - 120 °C
Anilines (Electron-poor) DMF, NMP, DMSOCs₂CO₃, K₃PO₄100 - 150 °C (or Microwave)
Alcohols (as alkoxides) THF, DioxaneNaH, KOtBu25 - 80 °C
Thiols (as thiolates) DMF, DMSONaH, K₂CO₃25 - 80 °C

IV. Visualizations

Diagram 1: General SNAr Mechanism

SNAr_Mechanism Start This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product 4-Substituted-quinazoline-7-carboxylic acid + Cl- Intermediate->Product Leaving Group (Cl-) Departure

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Nucleophile Is the nucleophile sufficiently reactive? Start->Check_Nucleophile Check_Conditions Are the reaction conditions optimal? Check_Nucleophile->Check_Conditions Yes Sol_Nucleophile Increase equivalents Add appropriate base Consider a more potent nucleophile Check_Nucleophile->Sol_Nucleophile No Check_Side_Reactions Are side reactions occurring? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Increase temperature Use polar aprotic solvent Consider microwave irradiation Check_Conditions->Sol_Conditions No Sol_Side_Reactions Use anhydrous conditions Employ non-nucleophilic base Protect functional groups Check_Side_Reactions->Sol_Side_Reactions Yes Success Improved Yield Sol_Nucleophile->Success Sol_Conditions->Success Sol_Side_Reactions->Success

Caption: Troubleshooting workflow for low reaction yield.

V. References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 21. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem., 16, 1836–1846. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Recent advances in selective functionalization of the quinazoline scaffold. Molecules, 26(2), 332. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(12), 1285-1315. Retrieved from --INVALID-LINK--

  • PMC. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem., 16, 1836–1846. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Front. Chem., 6, 509. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline structure derivatives 1–8. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Org. Biomol. Chem., 18, 567-571. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazoline.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. J Enzyme Inhib Med Chem., 37(1), 2187–2197. Retrieved from --INVALID-LINK--

  • Frontiers. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6. Retrieved from --INVALID-LINK--

  • ResearchGate. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. J. Het. Chem., 27, 1143-1151. Retrieved from --INVALID-LINK--

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. JOTCSA, 9(4), 1121-1132. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from --INVALID-LINK--

  • ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9406–9414. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Front Chem., 6, 509. Retrieved from --INVALID-LINK--

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References

Characterization of impurities in "4-Chloroquinazoline-7-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development Last Updated: December 31, 2025

Welcome to the technical support guide for the synthesis and impurity characterization of 4-Chloroquinazoline-7-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems that may arise during the synthesis and analysis of this compound. Each issue is presented with potential causes and scientifically-backed recommendations.

Question 1: My final product shows a persistent, significant impurity peak in the HPLC chromatogram that has a shorter retention time than the API. What is it likely to be?

Potential Cause & Scientific Rationale: The most probable identity of this more polar impurity is the starting material or intermediate, 4-hydroxyquinazoline-7-carboxylic acid . The synthesis of this compound typically involves the chlorination of this 4-hydroxy analogue using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1][2].

Two primary scenarios lead to its presence:

  • Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group may not have gone to completion. This can be due to insufficient reagent, low reaction temperature, or short reaction times.

  • Product Hydrolysis: The 4-chloro position on the quinazoline ring is highly susceptible to nucleophilic substitution, particularly hydrolysis. Exposure of the final product to water or moisture, especially during work-up or storage in non-anhydrous solvents, can readily convert it back to the 4-hydroxy form[3].

Recommended Actions:

  • Verify Reaction Completion: Before quenching the reaction, take an aliquot, carefully quench it, and analyze it by TLC or HPLC to ensure the complete disappearance of the 4-hydroxyquinazoline-7-carboxylic acid starting material.

  • Optimize Chlorination Conditions:

    • Increase the molar equivalents of the chlorinating agent (e.g., SOCl₂).

    • Consider increasing the reaction temperature or extending the reflux time, monitoring progress carefully to avoid degradation.

    • The use of a catalyst, such as N,N-dimethylformamide (DMF) with SOCl₂, can significantly improve the reaction rate[2].

  • Ensure Anhydrous Conditions: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry all glassware thoroughly. During work-up, use non-aqueous solvents for extraction and washing where possible.

  • Confirmation by LC-MS: Analyze the sample by LC-MS. 4-hydroxyquinazoline-7-carboxylic acid will have a molecular weight that is 18 Da (H₂O) - 35.5 Da (Cl) + 1 Da (H) = ~16 Da lower than the desired product.

Question 2: The yield of my chlorination reaction is consistently low, and I observe the formation of a dark, insoluble material. What is causing this?

Potential Cause & Scientific Rationale: Low yields accompanied by the formation of intractable solids often point to side reactions such as dimerization or polymerization. Quinazoline derivatives can be susceptible to self-reaction under harsh conditions, such as excessively high temperatures or high concentrations of reactants[3]. The presence of bifunctional starting materials or impurities can also lead to the formation of dimers.

Recommended Actions:

  • Temperature Control: Avoid excessive heating. Lower the reaction temperature to the minimum required for the reaction to proceed efficiently. Stepwise heating might also be beneficial.

  • Dilution: Perform the reaction at a lower concentration by increasing the volume of the solvent. This reduces the probability of intermolecular reactions that lead to oligomers[3].

  • Reagent Purity: Ensure the purity of the starting 4-hydroxyquinazoline-7-carboxylic acid. Impurities could initiate polymerization.

  • Controlled Reagent Addition: Add the chlorinating agent slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations and exotherms.

Question 3: My NMR spectrum shows the expected peaks for this compound, but the integration is off, and there are several unidentifiable aromatic signals. What could be the issue?

Potential Cause & Scientific Rationale: While starting material carryover is possible, complex aromatic signals could indicate the presence of process-related impurities or byproducts from side reactions. Classical quinazoline syntheses, such as the Niementowski reaction, can sometimes yield unexpected byproducts if not carefully controlled[3]. Another possibility is the presence of regioisomers if the initial cyclization step was not perfectly selective.

Recommended Actions:

  • Comprehensive Analysis: Rely on 2D NMR techniques like COSY and HSQC to establish correlations and help piece together the structures of the unknown impurities.

  • Isolate the Impurity: If the impurity is present in sufficient quantity (>5%), consider isolating it using preparative HPLC or column chromatography for unambiguous structural elucidation.

  • Review the Synthetic Route: Re-examine the initial steps of the synthesis. For instance, in a Niementowski synthesis, high temperatures can sometimes lead to decomposition or the formation of undesired byproducts[3].

  • LC-MS Analysis: Determine the molecular weight of the impurities. This is the fastest way to narrow down potential structures.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

A common and effective route begins with a substituted anthranilic acid. The process can be summarized in two main steps:

  • Cyclization: 2-Amino-terephthalic acid or a related precursor is condensed with a source of one carbon atom, like formamide, to form the quinazolinone ring system. This yields 4-hydroxyquinazoline-7-carboxylic acid. This reaction is a variant of foundational methods for quinazoline synthesis[4][5].

  • Chlorination: The hydroxyl group at the 4-position is then converted to a chloro group. This is typically achieved by refluxing the 4-hydroxy intermediate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[2].

Q2: Which analytical techniques are essential for characterizing the purity and impurities of this compound?

A multi-technique approach is crucial for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities. A reversed-phase method (e.g., using a C18 column) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing their molecular weights[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and to elucidate the structures of any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carboxylic acid C=O, C-Cl).

Q3: What are the most critical process parameters to control during the chlorination step?

The chlorination step is the most critical for ensuring high purity. Key parameters include:

  • Moisture Control: The reaction is highly sensitive to water, which can lead to the hydrolysis of both the chlorinating agent and the product[3]. Strict anhydrous conditions are mandatory.

  • Temperature: The temperature must be high enough to drive the reaction to completion but low enough to prevent degradation and side reactions. Typically, this reaction is run at reflux[2][7].

  • Reagent Stoichiometry: An excess of the chlorinating agent is generally used to ensure complete conversion, but a gross excess can lead to more aggressive side reactions and complicates the work-up.

Experimental Protocols & Data
Workflow for Impurity Identification and Characterization

The following diagram outlines a systematic workflow for identifying and characterizing unknown impurities detected during the synthesis.

G Workflow for Impurity Identification Start Crude Product Sample HPLC HPLC Purity Analysis (UV Detection) Start->HPLC Decision Impurity > 0.1%? HPLC->Decision LCMS LC-MS Analysis Decision->LCMS Yes End Purity Meets Spec Decision->End No MW_Det Determine Molecular Weight of Impurity LCMS->MW_Det Hypothesis Propose Potential Impurity Structures MW_Det->Hypothesis Isolation Isolate Impurity (Prep-HPLC) Hypothesis->Isolation NMR Structural Elucidation (NMR, FTIR, etc.) Isolation->NMR Final Impurity Structure Confirmed NMR->Final

Caption: A logical workflow for the identification and structural confirmation of process-related impurities.

Table 1: Common Impurities and Their Characterization Data
Impurity NameProbable OriginFormula(M+H)⁺Key Analytical Observations
4-Hydroxyquinazoline-7-carboxylic acidIncomplete chlorination / HydrolysisC₉H₆N₂O₃191.04Shorter retention time in RP-HPLC; Absence of C-Cl stretch in IR.
2-Amino-terephthalic acidStarting material carryoverC₈H₇NO₄182.04Very polar; elutes near the solvent front in RP-HPLC.
Ethyl 4-chloroquinazoline-7-carboxylateEsterification during work-upC₁₁H₉ClN₂O₂237.04Occurs if ethanol is used in work-up under acidic conditions.
Protocol: HPLC Method for Purity Analysis

This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile/Water.

Table 2: HPLC Gradient Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

References

Understanding the Challenge: The Instability of 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

technical support center is designed for researchers, scientists, and drug development professionals working with 4-Chloroquinazoline-7-carboxylic acid . This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent decomposition and optimize your reactions. As a Senior Application Scientist, this content is curated to blend technical precision with practical, field-tested insights.

This compound is a valuable building block in medicinal chemistry, but its utility is often hampered by its inherent instability. The primary challenge arises from the high reactivity of the chlorine atom at the C4 position. This reactivity, while beneficial for desired transformations like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, also makes the molecule susceptible to decomposition, primarily through hydrolysis.

The key to successfully using this reagent lies in understanding and controlling the reaction conditions to favor the desired synthetic outcome over degradation pathways. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: Why is my reaction yield consistently low, with a significant amount of a polar byproduct?

Answer:

The most likely cause of low yields and the formation of a polar byproduct is the hydrolysis of the C4-chloro group . The carbon at the C4 position is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to nucleophilic attack by water. This results in the formation of the corresponding 4-hydroxyquinazoline-7-carboxylic acid (which exists in its more stable tautomeric form, quinazolin-4-one). This byproduct is more polar than the starting material and the desired coupled product, which is why it often appears as a distinct, lower Rf spot on a TLC plate or has a shorter retention time in reverse-phase HPLC.

Solutions:

  • Ensure Rigorously Anhydrous Conditions:

    • Use oven-dried or flame-dried glassware.

    • Employ freshly distilled, anhydrous solvents. Solvents like dioxane, THF, and toluene should be dried over appropriate drying agents (e.g., sodium/benzophenone ketyl for ethers, calcium hydride for hydrocarbons).

    • Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Your Choice of Base:

    • Avoid strong aqueous bases like sodium hydroxide or potassium hydroxide.

    • Use non-nucleophilic, anhydrous inorganic bases. Finely powdered potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[1] In some anhydrous couplings with K₃PO₄, the addition of a very small, controlled amount of water can be beneficial for the catalytic cycle, but this should be carefully optimized.[2]

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but ensure they are anhydrous.

Q2: I'm observing the formation of the quinazolin-4-one byproduct even under anhydrous conditions. What else could be the problem?

Answer:

Even with careful exclusion of external moisture, trace amounts of water in reagents or generated in situ can lead to hydrolysis. Additionally, certain reaction conditions can promote this side reaction.

Solutions:

  • Reagent Quality: Ensure your starting materials, particularly the boronic acid in Suzuki couplings or the amine in Buchwald-Hartwig reactions, are anhydrous. Some boronic acids can be hygroscopic.

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Microwave-assisted synthesis can be beneficial by significantly reducing reaction times.[3]

  • Ligand Choice in Palladium-Catalyzed Reactions: For Suzuki or Buchwald-Hartwig reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), potentially outcompeting the hydrolysis pathway.[4]

Q3: My reaction is sluggish or fails to go to completion. Could the carboxylic acid group be interfering?

Answer:

Yes, the free carboxylic acid can interfere with the reaction in several ways:

  • Acid-Base Chemistry: The acidic proton of the carboxylic acid will react with the base in your reaction mixture. This requires using at least one extra equivalent of base to ensure enough is available for the catalytic cycle.

  • Catalyst Inhibition: The deprotonated carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.

Solutions:

  • Protect the Carboxylic Acid Group: The most robust solution is to protect the carboxylic acid, typically as an ester. This eliminates the acidic proton and prevents coordination with the catalyst.

    • Methyl or Ethyl Esters: Formed via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄). These are generally stable to cross-coupling conditions and can be hydrolyzed back to the carboxylic acid post-reaction using aqueous base (e.g., LiOH, NaOH).

    • tert-Butyl Esters: Offer orthogonal protection as they are stable to many conditions but can be removed with acid (e.g., trifluoroacetic acid) without affecting other esters.

    • Allyl Esters: Can be selectively removed under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger, which is compatible if other palladium-sensitive groups are not present.

Problem Primary Cause Recommended Solutions
Low Yield & Polar ByproductHydrolysis of C4-ClUse anhydrous solvents and reagents; employ non-nucleophilic, anhydrous bases (K₂CO₃, Cs₂CO₃); work under an inert atmosphere.
Sluggish/Incomplete ReactionInterference from -COOHAdd an extra equivalent of base; protect the carboxylic acid as an ester (methyl, ethyl, or tert-butyl).
Catalyst DeactivationOxidation of Pd(0) or Carboxylate BindingRigorously degas solvents; use appropriate ligands (e.g., Buchwald ligands); protect the carboxylic acid.
Dehalogenation (Loss of Cl)Formation of Pd-H speciesOptimize base and solvent choice (avoid strong alkoxide bases); use bulky, electron-rich ligands.[5]

Frequently Asked Questions (FAQs)

  • Do I always need to protect the carboxylic acid group? Not always, but it is highly recommended for reactions that are sensitive to acidic protons or where catalyst inhibition is a concern, such as palladium-catalyzed cross-couplings. For simpler nucleophilic aromatic substitution (SNAr) reactions with amines, you might be able to proceed without protection by using an excess of the amine or a non-nucleophilic external base to neutralize the carboxylic acid. However, for reproducibility and higher yields, protection is the safer strategy.

  • What are the optimal storage conditions for this compound? To minimize degradation via hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is advisable. Avoid storing it in solvents, especially protic or hygroscopic ones like DMSO, for extended periods.[4]

  • How can I monitor the reaction and detect decomposition?

    • Thin-Layer Chromatography (TLC): A quick way to monitor the reaction. The hydrolyzed byproduct (quinazolin-4-one) is significantly more polar and will have a lower Rf value than the starting material and the desired product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique. It allows you to monitor the disappearance of your starting material (m/z of the protonated molecule) and the appearance of your product. You can also track the formation of the hydrolyzed byproduct, which will have a mass corresponding to the replacement of -Cl with -OH.

  • Can the carboxylic acid group undergo decarboxylation during the reaction? Decarboxylation of aromatic carboxylic acids typically requires harsh conditions (very high temperatures or specific catalysts) and is generally not a concern under typical cross-coupling or amination reaction conditions.[2][6][7]

Visualizing the Process

Chemical Structures and Decomposition Pathway

Caption: Key reaction pathways for this compound.

Troubleshooting Workflow

G cluster_workup Problem during Workup/Purification cluster_reaction Problem during Reaction start Low Reaction Yield check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed workup_issue Product Loss During Extraction or Chromatography? sm_consumed->workup_issue No hydrolysis Significant Hydrolysis Byproduct (Quinazolin-4-one) Detected? sm_consumed->hydrolysis Yes conditions Review Reaction Conditions: - Anhydrous Solvents/Reagents? - Appropriate Base? - Inert Atmosphere? hydrolysis->conditions Yes catalyst Review Catalyst System: - Catalyst/Ligand Choice? - Degassing Procedure? hydrolysis->catalyst No protect Protect Carboxylic Acid (e.g., as Methyl Ester) conditions->protect

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocol: Suzuki-Miyaura Coupling with a Protected Carboxylic Acid

This protocol details the esterification of this compound followed by a Suzuki-Miyaura cross-coupling reaction. This two-step approach is recommended to maximize the yield and minimize side reactions.

Part A: Methyl Ester Protection of Carboxylic Acid
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagents: Add anhydrous methanol (MeOH) to create a ~0.1 M solution.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 equiv).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion to the more non-polar ester product.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting methyl 4-chloroquinazoline-7-carboxylate can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling
  • Setup: To an oven-dried Schlenk flask or microwave reaction vial, add methyl 4-chloroquinazoline-7-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand (e.g., an appropriate Buchwald ligand if using a Pd(OAc)₂ precatalyst).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.

  • Solvent: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of ~0.1 M with respect to the quinazoline.[1]

  • Reaction: Heat the reaction mixture to 90-100 °C (or as specified for the chosen catalyst system) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4-arylquinazoline-7-carboxylate.

  • (Optional) Deprotection: If the free carboxylic acid is the final target, the purified methyl ester can be hydrolyzed using 1M LiOH in a THF/water mixture at room temperature.

References

Troubleshooting guide for Suzuki coupling with "4-Chloroquinazoline-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction with "4-Chloroquinazoline-7-carboxylic acid." As a challenging substrate, its unique electronic and structural features necessitate careful optimization of reaction conditions. This document is designed to help you navigate these complexities and achieve successful coupling outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions based on established organometallic principles.

Q1: My reaction shows low to no conversion of the 4-chloroquinazoline starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue and can stem from several factors related to catalyst activity and substrate stability.

  • Catalyst Deactivation: The carboxylic acid moiety can pose a significant challenge. Under basic conditions, the corresponding carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or inhibiting the formation of the active Pd(0) species.[1]

    • Solution 1: Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst performance. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition step with the electron-deficient chloroquinazoline.[2][3]

    • Solution 2: Pre-catalyst Selection: Using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf) requires in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a Pd(0) source like Pd₂(dba)₃, which can sometimes be more effective.[4][5]

  • Inefficient Oxidative Addition: While the C4-Cl bond in the quinazoline ring is activated due to the adjacent nitrogen atoms, oxidative addition can still be a rate-limiting step, especially for a chloride.[6][7]

    • Solution: Harsher Conditions (with caution): Increasing the reaction temperature can often overcome the activation barrier for oxidative addition. Microwave irradiation can also be a powerful tool to accelerate the reaction.[7][8] However, be mindful that higher temperatures can also promote side reactions.

  • Poor Solubility: The carboxylic acid substrate may have poor solubility in common organic solvents, leading to a heterogeneous mixture and slow reaction rates.[9]

    • Solution: Solvent System Optimization: A mixture of a polar aprotic solvent (like dioxane, THF, or DMF) with water is often necessary to dissolve both the organic substrate and the inorganic base.[10][11] Experiment with different solvent ratios to achieve a homogeneous solution at the reaction temperature.

Q2: I am observing significant formation of a dehalogenated side product (quinazoline-7-carboxylic acid). What causes this and how can it be minimized?

A2: Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source in the reaction mixture, followed by reductive elimination to form the dehalogenated arene.[4]

  • Source of Hydride: Common hydride sources include solvent impurities (e.g., alcohols used as stabilizers in THF), the base itself (if using alkoxides), or even the boronic acid reagent through certain decomposition pathways.

    • Solution 1: Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[5][12] Oxygen can promote side reactions that may indirectly lead to dehalogenation.

    • Solution 2: Choice of Base and Solvent: Avoid using alcoholic solvents. If using a base like an alkoxide, ensure anhydrous conditions are strictly maintained. Using carbonate or phosphate bases is generally safer in this regard.[13]

    • Solution 3: Use a More Stable Boronic Acid Derivative: Sometimes, the boronic acid itself can be a source of the problem. Using a more stable derivative like a pinacol ester (Bpin) might mitigate this issue.[14]

Q3: My desired product is formed, but it is contaminated with a significant amount of homocoupled boronic acid product (a biaryl derived from two boronic acid molecules). How can I prevent this?

A3: Homocoupling of the boronic acid is typically promoted by the presence of Pd(II) species and oxygen.[4]

  • Cause: If the reduction of the Pd(II) precatalyst to Pd(0) is slow, or if the reaction mixture is not properly degassed, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.

    • Solution 1: Thorough Degassing: As with dehalogenation, meticulous degassing is the first line of defense.[5]

    • Solution 2: Pre-catalyst Choice: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources.

    • Solution 3: Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Optimize the stoichiometry to find a balance between driving the reaction to completion and minimizing this side product.

Q4: The purification of my final product, the substituted quinazoline-7-carboxylic acid, is proving difficult. What strategies can I employ?

A4: The carboxylic acid functionality can make purification by standard silica gel chromatography challenging due to streaking and poor separation.

  • Strategy 1: Esterification prior to Coupling: A robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The resulting ester product is typically less polar and easier to purify via chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a final step.[1]

  • Strategy 2: Acid/Base Extraction: Utilize the acidic nature of your product. After the reaction, perform an aqueous workup. Acidify the aqueous layer to protonate your product, causing it to precipitate or be extractable into an organic solvent, leaving behind more neutral impurities.

  • Strategy 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Solvents like DMF, DMAc, or DMSO might be necessary for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for this specific coupling?

A1: For a challenging substrate like this compound, a good starting point would be a modern palladium pre-catalyst system known for its high activity. A combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand like XPhos or SPhos is highly recommended.[2] Alternatively, using a pre-formed pre-catalyst like XPhos-Pd-G3 can offer greater convenience and reproducibility.

Q2: Which base should I choose? What are the key considerations?

A2: The choice of base is critical and can significantly affect the reaction's success.[13]

  • For Carboxylic Acid Substrates: A moderately strong inorganic base is often the best choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2][16] They are strong enough to facilitate transmetalation without being overly harsh, which could promote side reactions.

  • Consideration for Base-Sensitive Groups: If your boronic acid partner contains base-labile groups (like esters), a milder base such as potassium fluoride (KF) or sodium carbonate (Na₂CO₃) might be necessary, although this may require longer reaction times or higher temperatures.[9][17]

Q3: What is the optimal solvent system for this reaction?

A3: A biphasic solvent system is typically required to dissolve all reaction components.[10]

  • Recommended Starting Point: A mixture of 1,4-dioxane and water (in a ratio of approximately 4:1 to 10:1) is a very common and effective system.[13][18]

  • Alternatives: Other ethereal solvents like tetrahydrofuran (THF) or polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used in combination with water.[9][10] The optimal choice will depend on the specific solubility of your coupling partners.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ pd2_r1r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1r2 pd2_r1r2->pd0 Regeneration reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ activated_boronate [R²-B(OH)₃]⁻ boronic_acid->activated_boronate + OH⁻ base Base (e.g., K₃PO₄) Troubleshooting_Suzuki start Reaction Start check_conversion Low / No Conversion? start->check_conversion catalyst_issue 1. Change Catalyst/Ligand (e.g., Pd₂(dba)₃ / XPhos) 2. Increase Temperature check_conversion->catalyst_issue Yes side_products Side Products Observed? check_conversion->side_products No solubility_issue Optimize Solvent System (e.g., Dioxane/H₂O) catalyst_issue->solubility_issue solubility_issue->side_products dehalogenation Dehalogenation? side_products->dehalogenation Yes success Good Conversion side_products->success No homocoupling Homocoupling? dehalogenation->homocoupling No degas Improve Degassing (Freeze-Pump-Thaw) dehalogenation->degas Yes optimize_stoich Optimize Boronic Acid Stoichiometry (1.1-1.2 eq) homocoupling->optimize_stoich Yes homocoupling->success No check_reagents Check Reagent Purity & Solvent Quality degas->check_reagents optimize_stoich->degas purification_issue Purification Difficulty? success->purification_issue esterify Protect as Ester Before Coupling purification_issue->esterify Yes end Pure Product purification_issue->end No extraction Acid/Base Extraction esterify->extraction extraction->end

References

Technical Support Guide: Scaling Up the Synthesis of 4-Chloroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloroquinazoline-7-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights for successfully scaling this synthesis. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your process with confidence.

Introduction

This compound is a crucial intermediate in medicinal chemistry, serving as a key building block for a range of pharmacologically active compounds, including potent tyrosine kinase inhibitors. Its synthesis, while conceptually straightforward, presents several challenges, particularly during the critical chlorination step and subsequent scale-up. This guide provides a comprehensive question-and-answer-style troubleshooting framework, detailed experimental protocols, and an analysis of the key reaction mechanisms to ensure a robust and reproducible synthesis.

Overall Synthetic Pathway

The synthesis is typically a two-step process starting from 2-amino-terephthalic acid. The first step is the formation of the quinazolinone ring to yield 4-hydroxyquinazoline-7-carboxylic acid. The second, and more challenging step, is the chlorination of the 4-hydroxy group.

Synthetic_Pathway A 2-Amino-terephthalic acid B 4-Hydroxyquinazoline-7-carboxylic acid A->B Cyclocondensation (Formamide or Formamidine acetate) C This compound B->C Chlorination (SOCl₂ or POCl₃, cat. DMF)

Caption: General two-step synthesis of this compound.

Part 1: Synthesis of the Precursor: 4-Hydroxyquinazoline-7-carboxylic acid

This initial step involves the cyclocondensation of an anthranilic acid derivative. The reaction is generally robust, but optimization is key for achieving high purity and yield, which is critical for the success of the subsequent chlorination step.

Frequently Asked Questions & Troubleshooting

Q1: My cyclocondensation reaction with formamide is slow or incomplete. What are the likely causes?

A: Incomplete reactions are often traced back to two main factors: temperature and moisture.

  • Temperature: The condensation with formamide typically requires high temperatures (150-160 °C) to proceed efficiently.[1] Ensure your reaction is reaching and maintaining the target temperature. On a larger scale, uneven heating can be an issue, so efficient stirring and a suitable heating mantle are crucial.

  • Moisture: While this is less critical than in the chlorination step, using anhydrous starting materials and solvents can improve reaction kinetics and reduce potential side reactions.

  • Reagent Stoichiometry: Formamide is typically used in large excess, acting as both a reactant and a solvent.[1] A 10-20 fold excess is common for conventional heating.

Q2: I'm observing significant byproduct formation. How can I improve the purity of my precursor?

A: Byproduct formation can often be managed by adjusting the reaction conditions.

  • Alternative Reagents: Using formamidine acetate in a solvent like ethylene glycol monomethyl ether can be a milder alternative to high-temperature formamide reactions, potentially reducing charring and byproducts.[2]

  • Work-up Procedure: The product often precipitates upon cooling and dilution with water.[1] A thorough wash of the crude precipitate with cold water, followed by ethanol or another suitable solvent, is essential to remove residual starting materials and reaction medium. Recrystallization from ethanol or DMF/water can significantly improve purity.

Experimental Protocol 1: Synthesis of 4-Hydroxyquinazoline-7-carboxylic acid

This protocol is adapted from established methods for quinazolinone synthesis.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
2-Amino-terephthalic acid 181.15 18.1 g 0.10 1.0

| Formamide | 45.04 | 100 mL | 2.22 | 22.2 |

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

  • Reaction: Combine 2-amino-terephthalic acid (1.0 eq) and formamide (15-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% Acetic Acid).

  • Work-up: Cool the mixture to below 100 °C and carefully pour it into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water (3 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove impurities. Dry the resulting solid under vacuum. The product can be recrystallized from hot DMF/water or ethanol if necessary.

Part 2: Chlorination of 4-Hydroxyquinazoline-7-carboxylic acid

This is the most critical and challenging step in the synthesis. The 4-hydroxy group is converted to the 4-chloro group using a strong chlorinating agent. The product, an acyl chloride analogue, is highly susceptible to hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: My chlorination failed. After workup, I recovered only my starting material, 4-hydroxyquinazoline-7-carboxylic acid. What happened?

A: This is the most common failure mode and is almost always due to one of two issues: an incomplete forward reaction or hydrolysis of the product during workup.[3]

  • Incomplete Reaction:

    • Anhydrous Conditions: The chlorinating agents (SOCl₂ and POCl₃) react violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and inhibit the reaction.[4] Dry your glassware in an oven and use anhydrous solvents.

    • Reagent Quality & Excess: Use a fresh bottle of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). An excess of the chlorinating agent (5-10 equivalents) is typically required to drive the reaction to completion.

    • Catalyst: The reaction is often sluggish without a catalytic amount of N,N-dimethylformamide (DMF).[5] Just a few drops are usually sufficient.

  • Product Hydrolysis:

    • The 4-chloroquinazoline product is highly reactive and will readily hydrolyze back to the 4-hydroxy starting material upon contact with water or other nucleophiles.[3]

    • Aqueous Workup: Avoid quenching the reaction with water or ice if you intend to isolate the chloro-product. After the reaction, excess SOCl₂/POCl₃ should be removed under reduced pressure. The crude product can then be triturated with a non-polar solvent like hexanes or used directly in the next step.

Q2: What is the specific role of the DMF catalyst in this chlorination?

A: DMF reacts with thionyl chloride or phosphorus oxychloride to form the Vilsmeier-Haack reagent, ([(CH₃)₂N=CHCl]⁺Cl⁻).[6] This reagent is a much more powerful electrophile than SOCl₂ or POCl₃ alone. It activates the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) by forming a highly reactive intermediate, which is then readily displaced by a chloride ion.[5][7]

Q3: How do I choose between thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃)?

A: Both reagents are effective, but they have different properties that may be advantageous depending on your scale and equipment.

  • Thionyl Chloride (SOCl₂): Has a lower boiling point (76 °C), making it easier to remove under vacuum after the reaction.[8] It is often used with a high-boiling solvent like toluene or neat.

  • Phosphorus Oxychloride (POCl₃): Has a higher boiling point (106 °C). It is often used as both the solvent and the reagent.[9][10] Reactions in POCl₃ can sometimes be cleaner, but removal of the excess reagent is more difficult.

For this specific substrate, which also contains a carboxylic acid, SOCl₂ is often preferred as it will also convert the carboxylic acid to an acyl chloride, which may or may not be desired. If only chlorination at the 4-position is wanted, controlling the conditions is key. POCl₃ is generally more selective for the quinazolinone oxygen.[10]

Q4: My product seems to be a dark, oily tar. How can I get a clean, solid product?

A: Tar formation is usually a sign of decomposition at high temperatures.

  • Temperature Control: While the reaction requires heat (typically reflux), excessive temperatures or prolonged reaction times can lead to degradation. Aim for the lowest temperature that allows the reaction to proceed to completion (typically 70-90 °C).[10]

  • Solvent Choice: Using an inert, high-boiling solvent like toluene or dichlorobenzene can provide better temperature control compared to running the reaction neat in excess chlorinating agent.

  • Work-up: After removing the excess chlorinating agent, "chasing" with an inert solvent like toluene under vacuum can help remove the last traces.[5] Triturating the crude residue with a non-polar solvent like hexanes or diethyl ether can often precipitate the product as a solid and wash away colored impurities.

Troubleshooting_Chlorination Start Start Chlorination Reaction TLC Monitor by TLC/LCMS. Is starting material consumed? Start->TLC Workup Reaction Complete. Proceed to Anhydrous Workup. TLC->Workup Yes CheckMoisture NO: Incomplete Reaction 1. Verify strictly anhydrous conditions. 2. Use fresh, excess chlorinating agent. 3. Add catalytic DMF. TLC->CheckMoisture No Isolate Isolate Product. Successful? Workup->Isolate CheckTemp 4. Increase temperature/reflux time. CheckMoisture->CheckTemp CheckTemp->TLC Re-evaluate Hydrolysis NO: Product Hydrolyzed 1. Ensure workup is anhydrous. 2. Remove all SOCl₂/POCl₃ under vacuum. 3. Avoid aqueous/basic solutions. Isolate->Hydrolysis No (Recovered starting material) End SUCCESS: Pure this compound Isolate->End Yes Hydrolysis->Workup Re-design Workup

Caption: Troubleshooting flowchart for the chlorination of 4-hydroxyquinazoline-7-carboxylic acid.

Experimental Protocol 2: Chlorination with Thionyl Chloride

Safety Note: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water to release HCl and SO₂ gas.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
4-Hydroxyquinazoline-7-carboxylic acid 190.15 19.0 g 0.10 1.0
Thionyl Chloride (SOCl₂) 118.97 55 mL (87g) 0.73 7.3
N,N-Dimethylformamide (DMF) 73.09 0.5 mL - Catalytic

| Toluene (anhydrous) | 92.14 | 100 mL | - | Solvent |

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: Suspend the 4-hydroxyquinazoline-7-carboxylic acid (1.0 eq) in anhydrous toluene (100 mL).

  • Addition: Add the catalytic DMF. Slowly add the thionyl chloride (SOCl₂) (7-8 eq) via the dropping funnel. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) for 4-6 hours. The solution should become clearer as the reaction progresses. Monitor for completion by TLC (the product is significantly less polar than the starting material).

  • Work-up (Critical Step):

    • Cool the reaction to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure. Use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

    • Add more anhydrous toluene (50 mL) and evaporate again ("chasing") to remove the last traces of SOCl₂.

  • Isolation: The resulting crude solid can be triturated with anhydrous hexanes or diethyl ether, filtered under a blanket of nitrogen, and dried under vacuum. Due to its instability, it is often best to proceed directly to the next synthetic step without full purification.[3]

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 4-Chloroquinazoline-7-carboxylic acid: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 4-Chloroquinazoline-7-carboxylic acid, a key heterocyclic scaffold, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. We will not only predict the spectral features but also explore the underlying principles and compare them with related structures to offer a comprehensive understanding of its molecular architecture.

The Structural Significance of this compound

The quinazoline ring system is a cornerstone in the development of therapeutic agents, known for a wide array of biological activities.[1] The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group at position 4 and a carboxylic acid at position 7, creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral nuances is crucial for confirming its synthesis and for studying its interactions in biological systems.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for its aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring, the chloro substituent, and the carboxylic acid group. All chemical shifts are predicted for a standard deuterated solvent such as DMSO-d₆.

Predicted SignalMultiplicityCoupling Constant (J)AssignmentRationale
~9.0 ppmSinglet-H-2This proton is adjacent to two nitrogen atoms, which strongly deshield it, shifting it significantly downfield.
~8.8 ppmSinglet-H-8Positioned ortho to the carboxylic acid group, this proton is expected to be deshielded.
~8.5 ppmDoublet~8.5 HzH-5This proton is ortho to the chloro-substituted carbon and is part of the benzenoid ring system. It will show coupling to H-6.
~8.3 ppmDoublet~8.5 HzH-6Coupled to H-5, this proton's chemical shift is influenced by the para-position of the carboxylic acid.
~13.5 ppmBroad Singlet-COOHThe acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in this compound. The predicted chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Predicted Chemical Shift (ppm)AssignmentRationale
~166.5C=OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2]
~160.0C-4The carbon atom bearing the chloro group is expected to be significantly deshielded.
~152.0C-2Similar to the proton at this position, the C-2 carbon is deshielded by the adjacent nitrogen atoms.
~150.0C-8aA quaternary carbon at the ring junction, its chemical shift is influenced by the fusion of the two rings.
~136.0C-7The carbon attached to the carboxylic acid group.
~130.0C-5An aromatic methine carbon.
~129.0C-8An aromatic methine carbon.
~128.0C-6An aromatic methine carbon.
~122.0C-4aAnother quaternary carbon at the ring junction.

Comparative Analysis with Structurally Related Compounds

To appreciate the influence of the substituents, it is insightful to compare the predicted spectrum of this compound with the known data of similar molecules.

  • Quinoline-4-carboxylic acid: Lacking the nitrogen at position 3 and the chloro group at position 4, the chemical shifts of the protons in the benzenoid ring of quinoline-4-carboxylic acid would be expected at slightly more upfield positions.[3][4]

  • 2-Phenyl-quinazoline-4-carboxylic acid: The presence of a phenyl group at position 2 would introduce additional signals in the aromatic region and would influence the chemical shift of the quinazoline core protons through its electronic and steric effects.[2]

This comparative approach allows researchers to build a predictive understanding of how structural modifications impact the NMR spectra of these heterocyclic systems.

Experimental Protocol for NMR Analysis

A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible NMR data.

Diagram of the NMR Sample Preparation and Data Acquisition Workflow

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve ~5-10 mg of This compound in ~0.6 mL of DMSO-d₆ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer vortex Vortex briefly to ensure homogeneity transfer->vortex insert Insert NMR tube into the spectrometer vortex->insert Proceed to Spectrometer lock Lock on the deuterium signal of DMSO-d₆ insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra (and 2D spectra if needed) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO is crucial for solubilizing the carboxylic acid.[5]

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Gently vortex the tube to ensure a homogeneous solution.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion and Future Perspectives

The predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR and supported by data from analogous structures, provide a robust framework for the analysis of this compound. This guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating further investigation into the chemistry and biological activity of this important class of molecules. The methodologies outlined herein represent best practices in the field, ensuring the integrity and reliability of experimental data.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloroquinazoline-7-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of mass spectrometry (MS) techniques for the characterization of 4-chloroquinazoline-7-carboxylic acid and its structurally related derivatives. Quinazolines are a cornerstone of modern medicinal chemistry, forming the scaffold for numerous therapeutic agents, particularly in oncology.[1][2] Consequently, robust and reliable analytical methods are paramount for drug discovery, development, and quality control. This document moves beyond standard protocols to explain the underlying principles and causal relationships in method development, comparing high-resolution mass spectrometry (HRMS) for structural elucidation with tandem mass spectrometry on triple quadrupole (QQQ) systems for quantification. We present detailed experimental workflows, predictable fragmentation pathways, and comparative data to empower researchers, scientists, and drug development professionals in selecting and optimizing the appropriate MS strategy for their analytical challenges.

Introduction: The Analytical Imperative for Quinazoline Scaffolds

The quinazoline nucleus is a privileged scaffold in drug design, with derivatives like Gefitinib and Erlotinib demonstrating significant clinical success.[1] The structural characterization of novel quinazoline-based active pharmaceutical ingredients (APIs), their impurities, and metabolites is a critical step in pharmaceutical development.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[5]

This compound serves as a representative model for this class, incorporating key structural features that influence its behavior in a mass spectrometer:

  • A quinazoline core , containing basic nitrogen atoms that are readily protonated.

  • An acidic carboxylic acid group , which can be easily deprotonated.

  • A chloro-substituent , providing a characteristic isotopic pattern that aids in identification.

Understanding how to leverage these features is key to developing a successful analytical method.

Foundational Principles: Ionization and Analyte Behavior

Electrospray Ionization (ESI) is the premier technique for analyzing polar, non-volatile molecules like our target compound, making it the standard choice for LC-MS applications.[6] The choice between positive and negative ion mode is the first critical decision in method development.

  • Positive Ion Mode ([M+H]⁺): The two nitrogen atoms in the quinazoline ring are Lewis bases and serve as the most probable sites for protonation. This mode is generally robust for quinazoline derivatives and often yields rich fragmentation data, which is invaluable for structural confirmation.[3]

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is acidic and readily loses a proton to form a carboxylate anion.[7] This mode can be highly sensitive but may sometimes produce simpler fragmentation spectra, primarily driven by the loss of CO₂.[7][8]

Expert Recommendation: For comprehensive analysis, it is essential to evaluate both polarities. For initial structural elucidation and impurity profiling, positive ion mode often provides more structurally informative fragments from the core ring system. For high-sensitivity quantification, negative ion mode may offer a cleaner background and a highly stable precursor ion.

Deciphering the Molecular Blueprint: Fragmentation Analysis

Collision-Induced Dissociation (CID) in the gas phase is used to fragment the precursor ion, generating a product ion spectrum (MS/MS) that serves as a molecular fingerprint. The structure of the molecule, rather than the specific type of mass analyzer, predominantly controls the fragmentation behavior.[3]

Predicted Fragmentation Pathway in Positive Ion Mode ([M+H]⁺)

Upon collisional activation, the protonated this compound (C₁₀H₆ClN₂O₂) is expected to follow several logical fragmentation pathways. The protonated molecular ion, [M+H]⁺, has an expected m/z of 225.0218 (for the ³⁵Cl isotope).

  • Loss of Water (-18 Da): A common initial loss from protonated carboxylic acids.

  • Loss of Carbon Monoxide (-28 Da): Often follows the loss of water.

  • Loss of Carboxylic Acid Group (-45 Da): Cleavage of the C-C bond between the ring and the carboxyl group.

  • Loss of Chlorine Radical (-35 Da): While less common as a primary pathway, it can occur.

  • Ring Cleavage: The quinazoline ring itself can undergo cleavage, often involving the loss of small neutral molecules like HCN.[9]

The diagram below illustrates the most probable fragmentation cascade for the protonated molecule.

G precursor [M+H]⁺ This compound m/z 225.02 frag1 Fragment A [M+H - H₂O]⁺ m/z 207.01 precursor->frag1 - H₂O frag2 Fragment B [M+H - COOH]⁺ m/z 180.03 precursor->frag2 - COOH• frag3 Fragment C [Fragment A - CO]⁺ m/z 179.02 frag1->frag3 - CO frag4 Fragment D [Fragment B - Cl]⁺ m/z 145.04 frag2->frag4 - Cl•

Caption: Predicted CID fragmentation pathway for protonated this compound.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

In negative mode, the precursor ion is the deprotonated carboxylate anion at m/z 223.0068 (for ³⁵Cl). The fragmentation is typically simpler and dominated by a single, highly efficient channel:

  • Decarboxylation (-44 Da): The loss of CO₂ from the carboxylate anion is a very common and energetically favorable fragmentation pathway for this class of compounds, resulting in a major product ion at m/z 179.00.[7][10]

Comparative Analysis: Q-TOF vs. Triple Quadrupole (QQQ)

The choice of mass analyzer depends entirely on the analytical goal. Here, we compare a Quadrupole Time-of-Flight (Q-TOF) instrument, known for high resolution and accurate mass, with a Triple Quadrupole (QQQ) instrument, the gold standard for targeted quantification.

Analytical ParameterQuadrupole Time-of-Flight (Q-TOF) MSTriple Quadrupole (QQQ) MS
Primary Application Identification & Elucidation: Unknown impurity profiling, metabolite identification, structural confirmation.Quantification: Targeted analysis, pharmacokinetic studies, quality control assays.
Resolution High (>20,000 FWHM). Easily resolves isotopic patterns and separates isobars.Low (Unit Mass Resolution). Sufficient for separating nominal masses but not isobars.
Mass Accuracy Excellent (<5 ppm). Allows for confident elemental composition determination.[4]Moderate (~0.1 Da). Sufficient for confirming the target mass in a selected window.
Scan Mode Full Scan MS, Tandem MS (MS/MS). Acquires all ions within a mass range.Multiple Reaction Monitoring (MRM). Monitors specific precursor-to-product ion transitions.
Sensitivity Good in full scan, excellent for targeted MS/MS.Unmatched in MRM mode due to extremely low chemical noise and high duty cycle.[1]
Linear Dynamic Range Good (3-4 orders of magnitude).Excellent (4-6 orders of magnitude). Ideal for measuring wide concentration ranges.

Experimental Protocols: A Self-Validating Workflow

This section provides a detailed protocol for the LC-MS/MS analysis of this compound. This workflow is designed to be a self-validating system, starting with a high-resolution approach for confirmation and transitioning to a targeted method for quantification.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 methanol:water.

  • Calibration Curve Standards: Perform serial dilutions from the working standard to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the final sample matrix (e.g., plasma, formulation buffer).

  • Sample Preparation: For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 volume of sample. Vortex and centrifuge. Transfer the supernatant for analysis.

LC-MS Method Parameters

The following is a robust starting point for method development.

ParameterConditionRationale
LC System UPLC/HPLC system capable of >600 barEnsures efficient chromatography with sub-2 µm particle columns.[11]
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier promotes better peak shape and ionization efficiency in positive mode.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic screening gradient to establish retention time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and MS source compatibility.[11]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion from injection solvent.
MS System Q-TOF or QQQ with ESI SourceAs discussed in Section 4.
Ionization Mode ESI Positive and Negative (run as separate methods)To determine optimal sensitivity and fragmentation.
Capillary Voltage 3.5 kVTypical starting voltage for stable spray.
Source Temp. 350 °CAids in desolvation of the ESI droplets.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_ms Mass Spectrometry cluster_data Phase 3: Data Processing prep_stock Prepare Stock & Working Solutions prep_cal Create Calibration Curve prep_stock->prep_cal prep_sample Process Analytical Samples (e.g., Protein Precipitation) prep_stock->prep_sample lc_separation LC Separation (C18 Column) prep_cal->lc_separation prep_sample->lc_separation qtof Method Scouting (Q-TOF) - Confirm Identity (Accurate Mass) - Identify Fragments lc_separation->qtof Step 1 qqq Method Optimization (QQQ) - Select MRM Transitions - Optimize CE qtof->qqq Step 2 (Information Transfer) quant Quantification (Build Calibration Curve) qqq->quant Step 3 report Reporting & Validation quant->report

Caption: A comprehensive workflow for the analysis of this compound.

References

A Comparative Guide to the Biological Activity of 4-Chloroquinazoline-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of derivatives synthesized from a key intermediate, 4-Chloroquinazoline-7-carboxylic acid . By exploring variations at the 4-position and modifications of the 7-carboxylic acid moiety, we will dissect the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents. This document serves as a technical resource, amalgamating experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of next-generation therapeutic agents.

Introduction: The Quinazoline Core and the Strategic Importance of the 7-Carboxylic Acid Moiety

Quinazoline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The 4-anilinoquinazoline scaffold, in particular, has proven to be a privileged structure for the development of potent tyrosine kinase inhibitors, with several approved drugs such as gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[3][4]

The starting material, This compound , offers a versatile platform for generating a library of novel compounds. The chlorine atom at the 4-position is a reactive handle for nucleophilic substitution, most commonly with anilines to form 4-anilinoquinazoline derivatives. Concurrently, the carboxylic acid group at the 7-position provides a crucial site for modification, allowing for the introduction of various functionalities to modulate solubility, cell permeability, and target engagement. This dual functionality enables a systematic exploration of the chemical space around the quinazoline core to optimize biological activity.

Comparative Biological Activities of this compound Derivatives

The primary biological activities explored for derivatives of this compound are anticancer and antimicrobial. The following sections provide a comparative analysis of these activities, supported by experimental data from the literature.

Anticancer Activity: Targeting Tyrosine Kinases

The majority of research on 4-anilinoquinazoline derivatives has focused on their potential as anticancer agents, primarily through the inhibition of tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

Structure-Activity Relationship (SAR) Insights:

  • The 4-Anilino Moiety: The nature and substitution pattern of the aniline ring are critical for kinase inhibitory activity. Small, lipophilic groups at the meta and para positions of the aniline ring often enhance potency.

  • Substitution at the 7-Position: The 7-position of the quinazoline ring, where the carboxylic acid is located, is a key site for introducing side chains that can improve pharmacokinetic properties and target interactions. Basic side chains at this position have been shown to significantly enhance aqueous solubility and can lead to potent, orally active inhibitors.[5]

  • Modification of the 7-Carboxylic Acid: Esterification or amidation of the carboxylic acid can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects its biological activity.

Table 1: Comparative Anticancer Activity of 4-Anilinoquinazoline-7-Carboxylic Acid Derivatives

Derivative ClassTargetKey Structural FeaturesObserved Activity (IC50)Reference
4-(Substituted-anilino)quinazoline-7-carboxylic acid estersEGFR, VEGFR-2Esterification of the 7-COOHPotent, nanomolar inhibition of KDR (VEGFR-2).[5]
4-Anilinoquinazolines with C-7 basic side chainsVEGFR Tyrosine KinasesIntroduction of basic side chains at C-7Nanomolar inhibitors of KDR.[5]
2-Aryl-quinazolin-4-yl aminobenzoic acidsCarbonic Anhydrase IX & XIICarboxylic acid on the anilino moietyPotent inhibition of hCA IX and XII.[7][8]
6,7-disubstituted 4-anilino-quinazolinesEGFR(E)-propen-1-yl moietyHigher antiproliferative activity than gefitinib.

Causality Behind Experimental Choices: The focus on EGFR and VEGFR inhibitors stems from their critical roles in cancer cell proliferation, survival, and angiogenesis.[3][6] The design of derivatives with improved solubility and oral bioavailability, through modifications at the C-7 position, is a rational approach to developing clinically viable drug candidates.[5]

Antimicrobial Activity

While less explored than their anticancer properties, quinazoline derivatives have also demonstrated promising antimicrobial and antifungal activities.[2][9][10] The structural modifications that confer potent anticancer activity may not directly translate to antimicrobial efficacy, highlighting the need for separate SAR studies in this area.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Quinazoline Ring: The presence of different substituents on the quinazoline core can significantly influence the antimicrobial spectrum and potency.

  • Heterocyclic Moieties: The introduction of other heterocyclic rings to the quinazoline scaffold has been a successful strategy in developing novel antimicrobial agents.[2]

Table 2: Comparative Antimicrobial Activity of Quinazoline Derivatives

Derivative ClassTarget OrganismsKey Structural FeaturesObserved ActivityReference
Novel 4-oxoquinazoline derivativesGram-positive bacteria, Candida albicans4-substituted-1-thiosemicarbazides, 3,4-disubstituted thiazolines, and 3-substituted-5-thiazolidonesSignificant in vitro activity.[9]
2-Heteroarylthio-6-substituted-quinazolin-4-onesBacteria and fungiThioether linkage to a heterocyclic ringPotent antimicrobial agents.[2]
N-hexyl substituted isatin-quinazolineGram-positive and gram-negative bacteria, fungiIsatin moietyRelatively active against screened microorganisms.[2]

Causality Behind Experimental Choices: The search for new antimicrobial agents is driven by the global challenge of antimicrobial resistance. The quinazoline scaffold provides a versatile starting point for the synthesis of novel compounds with the potential to overcome existing resistance mechanisms.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.

General Synthesis of 4-(Substituted-anilino)quinazoline-7-carboxylic Acid Derivatives

This protocol describes the nucleophilic aromatic substitution reaction to form the core 4-anilinoquinazoline structure.

Workflow Diagram:

Caption: General synthetic workflow for 4-anilinoquinazoline-7-carboxylic acid derivatives.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.

  • If necessary, purify the product further by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Workflow Diagram:

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanistic Insights

The anticancer activity of many 4-anilinoquinazoline derivatives is attributed to their inhibition of the EGFR signaling pathway.

EGFR Signaling Pathway Diagram:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cell_processes Cellular Processes EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Mechanism of Action: Upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis. 4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing its phosphorylation and blocking the downstream signaling.[3]

Conclusion and Future Directions

Derivatives of This compound represent a promising class of compounds with significant potential in drug discovery. The 4-anilinoquinazoline scaffold has been extensively validated as a source of potent anticancer agents, particularly as tyrosine kinase inhibitors. The strategic placement of a carboxylic acid at the 7-position provides a valuable handle for optimizing the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 4-position and modifications of the 7-carboxylic acid to expand the diversity of the compound library.

  • Systematic screening of derivatives for a broader range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • Preclinical development of lead compounds with favorable activity and safety profiles.

By leveraging the insights from structure-activity relationship studies and employing rational drug design principles, the full therapeutic potential of this compound derivatives can be realized.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloroquinazoline-7-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of a novel derivative, 4-Chloroquinazoline-7-carboxylic acid.

While a definitive single-crystal X-ray structure for this specific compound is not publicly available as of this writing, this guide will navigate the experimental workflow to obtain such a structure. Furthermore, it will present a comparative analysis of X-ray crystallography with other essential spectroscopic techniques, supported by experimental data from closely related analogues. This approach offers a predictive and practical framework for researchers working with new chemical entities.

The Strategic Importance of Structural Analysis

Understanding the precise atomic arrangement of this compound is critical. The chlorine atom at the 4-position is a key reactive handle for further chemical modification, while the carboxylic acid at the 7-position significantly influences solubility, pharmacokinetic properties, and potential intermolecular interactions, such as hydrogen bonding. An unambiguous crystal structure would reveal crucial details about bond lengths, bond angles, and intermolecular packing, which are invaluable for computational modeling and structure-activity relationship (SAR) studies.

Proposed Synthetic Route

The synthesis of this compound can be approached through established methods for quinazoline chemistry. A common and effective strategy involves the chlorination of a precursor quinazolinone.[1][2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Carboxy-quinazolin-4(3H)-one

A plausible route to the quinazolinone precursor involves the reaction of 4-aminoterephthalic acid with formamidine acetate in formamide at elevated temperatures.

Step 2: Chlorination to this compound

The quinazolinone is then converted to the target 4-chloro derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1]

  • To 1.0 equivalent of 7-Carboxy-quinazolin-4(3H)-one, add 5-10 equivalents of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield this compound.[3]

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product 4-aminoterephthalic_acid 4-Aminoterephthalic Acid quinazolinone 7-Carboxy-quinazolin-4(3H)-one 4-aminoterephthalic_acid->quinazolinone Cyclization formamidine_acetate Formamidine Acetate, Formamide product This compound quinazolinone->product Chlorination chlorinating_agent SOCl₂ or POCl₃, cat. DMF

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous, high-resolution three-dimensional structural data. The process involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam.

Crystallization: The Critical Step

Obtaining diffraction-quality crystals is often the most challenging part of the process. For a molecule like this compound, with a polar carboxylic acid group, a variety of crystallization techniques should be explored.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Screen a range of solvents with varying polarities. Good starting points include methanol, ethanol, isopropanol, acetonitrile, and dimethylformamide (DMF), or mixtures thereof.[3]

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place this solution as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.[3]

Predicted Structural Features

Based on the crystal structures of similar quinazoline derivatives, we can anticipate key structural features for this compound.[4][5] The quinazoline ring system is expected to be largely planar. A significant structural feature to investigate would be the potential for intermolecular hydrogen bonding involving the carboxylic acid group, which could lead to the formation of dimers or extended networks in the crystal lattice.

Crystallography_Workflow Synthesis Synthesized Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Purification->Crystallization Crystal_Selection Selection of a Single Crystal Crystallization->Crystal_Selection Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Final_Structure 3D Crystal Structure Structure_Solution->Final_Structure

Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, a combination of other analytical techniques is essential for a comprehensive characterization, especially when a suitable crystal cannot be obtained.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous and definitive structural information.Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).Provides detailed structural information in solution, reflecting the molecule's state in biological assays. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for highly substituted systems.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for structural elucidation.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide stereochemical information or details of atomic connectivity.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Cl).Fast, non-destructive, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.
UV-Vis Spectroscopy Information about the electronic structure and conjugated systems within the molecule.Simple, fast, and can be used for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the quinazoline ring would confirm the substitution pattern. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The number of signals would correspond to the number of unique carbon atoms, and their chemical shifts would indicate the types of carbon (e.g., C=O of the carboxylic acid, aromatic carbons).[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.[3][7] The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information.[8] For this compound, characteristic fragments would likely arise from the loss of CO₂ from the carboxylic acid group and cleavage of the quinazoline ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.[9] For the target compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹)

  • C=N and C=C stretches of the quinazoline ring (in the 1450-1650 cm⁻¹ region)

  • C-Cl stretch (typically in the 600-800 cm⁻¹ region)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives typically exhibit strong absorption bands in the UV region.[10][11][12][13] The spectrum of this compound would likely show characteristic π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents and the solvent.

Analytical_Techniques cluster_info Information Obtained Target_Molecule This compound Xray X-ray Crystallography Target_Molecule->Xray 3D Structure, Bonding Details NMR NMR Spectroscopy Target_Molecule->NMR Connectivity, Solution Structure MS Mass Spectrometry Target_Molecule->MS Molecular Weight, Formula FTIR FTIR Spectroscopy Target_Molecule->FTIR Functional Groups UVVis UV-Vis Spectroscopy Target_Molecule->UVVis Electronic Structure 3D_Info Definitive 3D Structure Xray->3D_Info Connectivity_Info Atomic Connectivity in Solution NMR->Connectivity_Info Formula_Info Elemental Composition MS->Formula_Info Functional_Group_Info Presence of Key Functional Groups FTIR->Functional_Group_Info Electronic_Info Conjugated System Information UVVis->Electronic_Info

Conclusion

The comprehensive structural elucidation of a new chemical entity like this compound requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the unequivocal method for determining the three-dimensional structure in the solid state, its success is contingent on the ability to grow high-quality crystals. In its absence, a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a robust and complementary dataset that can confidently establish the molecule's constitution and connectivity. This guide provides a framework for researchers to strategically apply these techniques, interpret the resulting data, and make informed decisions in the advancement of their drug discovery and development programs.

References

A Comparative Guide to the Synthetic Routes of 4-Chloroquinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloroquinazoline-7-carboxylic Acid

This compound is a crucial building block in medicinal chemistry. The quinazoline scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its ability to interact with a wide range of biological targets. The chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylic acid at the 7-position provides a key site for amide bond formation or other modifications to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest.

This guide will dissect and compare two primary synthetic strategies: a linear approach commencing with a pre-functionalized aniline derivative and a convergent strategy involving the late-stage introduction of the carboxylic acid functionality.

Route 1: Linear Synthesis via Cyclization of 2-Aminoterephthalic Acid

This proposed route begins with the commercially available 2-aminoterephthalic acid and proceeds through two key transformations: cyclization to form the quinazolinone core followed by chlorination.

Workflow for Route 1

A 2-Aminoterephthalic Acid B 4-Hydroxyquinazoline- 7-carboxylic acid A->B  Formamidine Acetate,  Formamide, Δ C 4-Chloroquinazoline- 7-carboxylic acid B->C  SOCl₂ or POCl₃,  Δ

Caption: Linear synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyquinazoline-7-carboxylic acid

A general and robust method for the synthesis of 4-hydroxyquinazolines involves the cyclization of an anthranilic acid derivative with formamidine acetate in a suitable solvent like formamide under thermal conditions[1].

  • Protocol:

    • To a stirred suspension of 2-aminoterephthalic acid (1.0 eq) in formamide (5-10 vol), add formamidine acetate (1.5-2.0 eq).

    • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour into water.

    • Adjust the pH to 3-4 with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford 4-hydroxyquinazoline-7-carboxylic acid.

Step 2: Synthesis of this compound

The chlorination of the 4-hydroxyquinazoline intermediate is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1][2].

  • Protocol:

    • Suspend 4-hydroxyquinazoline-7-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 vol).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC/LC-MS).

    • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 4-chloroquinazoline-7-carbonyl chloride is then carefully quenched with water or a biphasic mixture of water and an organic solvent (e.g., ethyl acetate) to hydrolyze the acyl chloride back to the carboxylic acid.

    • The product is then isolated by filtration or extraction.

Causality and Trustworthiness of Route 1

The primary advantage of this route lies in its directness, starting from a commercially available, pre-functionalized building block[3][4]. The cyclization reaction is a well-established method for quinazolinone synthesis. However, a significant consideration is the reactivity of the second carboxylic acid group. During the chlorination step, this group will almost certainly be converted to an acyl chloride. While this can be hydrolyzed back to the carboxylic acid, it adds an extra step and the potential for side reactions if not carefully controlled. The harsh conditions of the chlorination (refluxing SOCl₂ or POCl₃) may also lead to decarboxylation or other degradations, potentially impacting the overall yield and purity.

Route 2: Convergent Synthesis via Late-Stage Functionalization

This alternative strategy avoids the potential complications of carrying the carboxylic acid group through the synthesis by introducing it at a later stage. This can be achieved by starting with a quinazoline bearing a precursor functional group at the 7-position, such as a methyl, cyano, or bromo group.

Workflow for Route 2 (Example with a Methyl Precursor)

cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 2-Amino-4-methylbenzoic acid B 7-Methyl-4-hydroxyquinazoline A->B  Formamidine Acetate,  Formamide, Δ C 4-Chloro-7-methylquinazoline B->C  SOCl₂ or POCl₃, Δ D 4-Chloroquinazoline- 7-carboxylic acid C->D  Oxidizing Agent  (e.g., KMnO₄)

Caption: Convergent synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-4-hydroxyquinazoline

This step is analogous to the first step of Route 1, starting from the commercially available 2-amino-4-methylbenzoic acid.

  • Protocol:

    • Follow the procedure for the synthesis of 4-hydroxyquinazoline-7-carboxylic acid, substituting 2-amino-4-methylbenzoic acid for 2-aminoterephthalic acid.

Step 2: Synthesis of 4-Chloro-7-methylquinazoline

The chlorination is performed on the 7-methyl substituted quinazolinone.

  • Protocol:

    • Suspend 7-methyl-4-hydroxyquinazoline (1.0 eq) in an excess of thionyl chloride (5-10 vol).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux and maintain for 2-4 hours.

    • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to yield crude 4-chloro-7-methylquinazoline, which can be purified by crystallization or chromatography.

Step 3: Oxidation of the Methyl Group

The final step involves the oxidation of the methyl group at the 7-position to a carboxylic acid. This is a common transformation for benzylic methyl groups[5].

  • Protocol:

    • Dissolve or suspend 4-chloro-7-methylquinazoline (1.0 eq) in a suitable solvent system, such as a mixture of pyridine and water.

    • Heat the mixture to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

    • Maintain the reflux until the purple color of the permanganate has discharged.

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with a mineral acid to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Alternative Precursors for Route 2
  • From a 7-Cyano Precursor: An alternative would be to start with 2-amino-4-cyanobenzoic acid, form the 4-chloro-7-cyanoquinazoline, and then hydrolyze the nitrile to the carboxylic acid, typically under acidic or basic conditions[6][7].

  • From a 7-Bromo Precursor: Starting with 2-amino-4-bromobenzoic acid, one can synthesize 7-bromo-4-chloroquinazoline. The bromo group can then be converted to a carboxylic acid via methods such as palladium-catalyzed carbonylation or by forming an organometallic intermediate followed by quenching with carbon dioxide.

Causality and Trustworthiness of Route 2

The convergent approach offers greater flexibility and potentially avoids the challenges associated with the reactivity of the carboxylic acid group during the chlorination step. The starting materials for these routes are also generally commercially available. The oxidation of a benzylic methyl group is a well-established reaction, though the conditions need to be carefully controlled to avoid over-oxidation or degradation of the quinazoline ring. The hydrolysis of a nitrile is also a standard and reliable transformation. The use of a bromo-precursor allows for the application of modern cross-coupling methodologies, which can be highly efficient and selective.

Comparative Analysis

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Material Availability 2-Aminoterephthalic acid is commercially available.Precursors like 2-amino-4-methylbenzoic acid, 2-amino-4-cyanobenzoic acid, and 2-amino-4-bromobenzoic acid are also commercially available.
Number of Steps 2 (potentially 3 if hydrolysis of acyl chloride is considered a separate step).3.
Key Challenges - Potential for side reactions of the carboxylic acid group during chlorination. - Harsh chlorination conditions may lead to degradation.- The final functional group interconversion (oxidation, hydrolysis, or carboxylation) may require careful optimization to achieve high yields without affecting the chloro-substituent.
Scalability Potentially challenging due to the handling of the acyl chloride intermediate and the need for a separate hydrolysis step.Generally more amenable to scale-up as the individual steps are standard and well-understood transformations.
Overall Yield and Purity May be lower due to potential side reactions and the need for an additional hydrolysis step.Potentially higher and with better purity control as the sensitive functional group is introduced at the end of the synthesis.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 offers the most direct path on paper. However, the practical execution may be complicated by the reactivity of the carboxylic acid during the chlorination step, potentially leading to lower yields and a more complex purification profile. This route may be suitable for small-scale synthesis where rapid access to the product is desired, and the potential for lower yields is acceptable.

Route 2 represents a more robust and likely higher-yielding strategy, particularly for larger-scale synthesis. By introducing the carboxylic acid functionality at the end of the sequence, it avoids the potential complications of the linear approach. While it involves an additional step, the individual transformations are generally high-yielding and well-precedented. For researchers seeking a reliable and scalable synthesis of high-purity this compound, the convergent approach is the recommended strategy. The choice of the precursor group (methyl, cyano, or bromo) in Route 2 will depend on the cost and availability of the starting materials and the specific capabilities of the laboratory.

References

Benchmarking the synthesis of "4-Chloroquinazoline-7-carboxylic acid" against known methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Chloroquinazoline-7-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules. This guide provides an in-depth technical comparison of the established and potential synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the development of targeted therapies, particularly in oncology. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities, while the carboxylic acid group at the 7-position offers a site for further modification or can play a role in the pharmacokinetics and pharmacodynamics of the final drug molecule. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance.

The Predominant Synthetic Strategy: A Two-Step Approach

The most common and well-established route to this compound involves a two-step sequence:

  • Formation of the Quinazolinone Core: Synthesis of the precursor, 4-hydroxyquinazoline-7-carboxylic acid.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.

This strategy is favored for its reliability and the general commercial availability of the starting materials.

Method 1: The Classical Niementowski Quinazolinone Synthesis followed by Chlorination

The Niementowski reaction is a cornerstone in quinazoline chemistry, involving the condensation of an anthranilic acid with an amide.[1][2][3][4] In this case, 2-aminoterephthalic acid (4-carboxyanthranilic acid) is reacted with formamide to yield 4-hydroxyquinazoline-7-carboxylic acid.

Step 1: Synthesis of 4-Hydroxyquinazoline-7-carboxylic acid via Niementowski Reaction

The reaction proceeds by heating 2-aminoterephthalic acid with an excess of formamide. The formamide serves as both a reactant and a solvent. The initial step is the formylation of the amino group of the anthranilic acid, followed by cyclization and dehydration to form the quinazolinone ring.

Causality Behind Experimental Choices:

  • Excess Formamide: Using an excess of formamide drives the reaction to completion and acts as a high-boiling solvent, facilitating the high temperatures required for cyclization.

  • High Temperature: The thermal conditions are necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration.

Experimental Protocol: Synthesis of 4-Hydroxyquinazoline-7-carboxylic acid

Materials:

  • 2-Aminoterephthalic acid

  • Formamide

Procedure:

  • A mixture of 2-aminoterephthalic acid and an excess of formamide is heated at 160-180 °C for 2-4 hours.[5]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then ethanol to remove residual formamide and other impurities.

  • The product is dried under vacuum to yield 4-hydroxyquinazoline-7-carboxylic acid.

Characterization of 4-Hydroxyquinazoline-7-carboxylic acid:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR data for the parent 4-hydroxyquinazoline shows characteristic aromatic proton signals.[6][7] For the 7-carboxylic acid derivative, the signals would be shifted accordingly, and an additional signal for the carboxylic acid proton would be observed at a downfield chemical shift.

  • IR Spectroscopy would show characteristic peaks for the C=O of the quinazolinone, the C=O of the carboxylic acid, and O-H and N-H stretches.

Step 2: Chlorination of 4-Hydroxyquinazoline-7-carboxylic acid

The conversion of the 4-hydroxy group to a chloro group is a crucial activation step for subsequent nucleophilic substitution reactions. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9][10][11][12]

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective. POCl₃ is often used for its high reactivity and the fact that the byproducts are volatile. SOCl₂ is also effective, and its byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[13][14][15] The choice may depend on the scale of the reaction and the desired purity of the final product. The presence of the carboxylic acid may favor the use of SOCl₂ to potentially form the acyl chloride in situ, although this can also be a competing reaction.[16]

  • Catalytic Dimethylformamide (DMF): In reactions with SOCl₂, a catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is a more powerful chlorinating agent.[17]

Experimental Protocol: Synthesis of this compound

Method A: Using Phosphorus Oxychloride (POCl₃)

Materials:

  • 4-Hydroxyquinazoline-7-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as a co-solvent)

Procedure:

  • A mixture of 4-hydroxyquinazoline-7-carboxylic acid and an excess of phosphorus oxychloride is heated to reflux (around 105-110 °C) for 2-4 hours.[9][11]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is co-evaporated with toluene to azeotropically remove any remaining POCl₃.

  • The resulting crude product is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Method B: Using Thionyl Chloride (SOCl₂)

Materials:

  • 4-Hydroxyquinazoline-7-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • An inert solvent such as toluene or dichloromethane

Procedure:

  • To a suspension of 4-hydroxyquinazoline-7-carboxylic acid in an inert solvent, a catalytic amount of DMF is added.

  • Thionyl chloride (in excess) is added dropwise at room temperature.

  • The mixture is then heated to reflux for 2-4 hours.[5]

  • After the reaction is complete (monitored by TLC), the excess thionyl chloride and solvent are removed under reduced pressure.

  • The residue is triturated with a non-polar solvent like hexane to induce precipitation.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Characterization of this compound:

  • Appearance: Typically a yellow or off-white solid.

  • ¹H and ¹³C NMR spectroscopy would confirm the structure, with characteristic shifts observed for the protons and carbons of the quinazoline ring system.[18][19]

  • Mass Spectrometry would show the expected molecular ion peak corresponding to the molecular weight of the product.

  • IR Spectroscopy would show the disappearance of the N-H and O-H bands of the quinazolinone and the appearance of C-Cl stretching, along with the persistent C=O of the carboxylic acid.

Alternative Synthetic Strategies

While the two-step approach is the most common, other methods for the synthesis of substituted quinazolines exist and could potentially be adapted for the synthesis of this compound.

Method 2: One-Pot Multi-Component Reactions

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Niementowski & ChlorinationMethod 2: One-Pot (Hypothetical)
Overall Yield Moderate to GoodPotentially Higher
Number of Steps TwoOne
Reaction Conditions High temperatures, use of corrosive reagentsPotentially milder conditions
Scalability Well-established and scalableMay require significant optimization for scale-up
Purity of Final Product Generally good with proper purificationMay require more extensive purification
Environmental Impact Generates significant waste from reagents and solventsPotentially more environmentally friendly

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Classical Two-Step Synthesis cluster_1 Method 2: Hypothetical One-Pot Synthesis A 2-Aminoterephthalic Acid C 4-Hydroxyquinazoline-7-carboxylic acid A->C Niementowski Reaction (Heat) B Formamide B->C E This compound C->E Chlorination (Reflux) D POCl3 or SOCl2 D->E F 2-Aminoterephthalic Acid Derivative H This compound F->H Multi-component Reaction G Aldehyde & Nitrogen Source G->H

Caption: Synthetic routes to this compound.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the classical two-step approach involving the Niementowski quinazolinone synthesis followed by chlorination. This method is well-documented and scalable, making it a dependable choice for research and development. While both phosphorus oxychloride and thionyl chloride are effective chlorinating agents, the choice between them may be influenced by the specific experimental setup and desired purity.

Future research in this area could focus on the development of a robust and high-yielding one-pot synthesis. Such an approach would offer significant advantages in terms of process efficiency, cost-effectiveness, and environmental impact. Furthermore, the exploration of greener reaction conditions, such as microwave-assisted synthesis, could lead to shorter reaction times and improved yields.[21] As the demand for novel quinazoline-based therapeutics continues to grow, the optimization of the synthesis of key intermediates like this compound will remain a critical endeavor.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloroquinazoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloroquinazoline-7-carboxylic acid, ensuring the protection of laboratory personnel and compliance with regulatory standards.

The procedures outlined herein are based on established principles of chemical waste management and information extrapolated from safety data sheets of structurally similar compounds. It is imperative to treat this compound as a hazardous waste unless a thorough hazard characterization proves otherwise.

I. Hazard Assessment and Precautionary Measures

Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.[3][4]

Step 1: Designate a Hazardous Waste Container

Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is suitable.[5][6] The container must be in good condition, free from cracks or residue.[7]

Step 2: Label the Waste Container

Properly labeling hazardous waste is a regulatory requirement.[8] The label should include:

  • The words "Hazardous Waste"[7]

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date accumulation started

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Segregate the Waste

Do not mix this compound with other waste streams unless they are known to be compatible. Specifically, keep it separate from:

  • Acids and Bases: To prevent potential violent reactions.[9]

  • Oxidizers: To avoid the risk of fire or explosion.

  • Aqueous Waste: Unless specifically instructed by your institution's environmental health and safety (EHS) department.

Solid and liquid waste should be kept in separate containers.[3]

III. On-Site Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[5]

Storage Guidelines:

  • Keep the waste container securely closed at all times, except when adding waste.[6][8]

  • Store the container in a designated, well-ventilated satellite accumulation area.

  • Use secondary containment, such as a spill tray, to capture any potential leaks.[3]

  • Do not accumulate more than 10 gallons of hazardous waste in the laboratory at any given time.[8]

IV. Disposal Procedures: A Step-by-Step Workflow

Disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Step 1: Request a Waste Pickup

Once the waste container is full or you have finished generating this waste stream, arrange for a pickup from your institution's EHS or a certified hazardous waste contractor.[8]

Step 2: Prepare for Transport

Ensure the waste container is clean on the outside, properly labeled, and securely sealed.

Step 3: Recommended Final Disposal Method

The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1][11] This process ensures the complete destruction of the compound and removes harmful byproducts, such as hydrogen chloride gas, from the emissions.[11]

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation assess Assess Hazards: - Toxic - Irritant - Chlorinated Organic start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate Waste: Isolate from incompatibles ppe->segregate container Select & Label Container: - Compatible Material - 'Hazardous Waste' Label segregate->container store Store Safely: - Closed Container - Secondary Containment - Ventilated Area container->store pickup Request Pickup: Contact EHS or Licensed Contractor store->pickup transport Final Disposal: High-Temperature Incineration with Scrubber pickup->transport end End: Disposal Complete transport->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Cleanup: For small spills, use an absorbent material, such as vermiculite or sand, to contain the chemical.[12] Sweep up the material and place it in a designated hazardous waste container.[1][2] All materials used for cleanup must also be disposed of as hazardous waste.[10]

  • Decontaminate: Clean the spill area with soap and water.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste management based on regulatory standards.

ParameterGuidelineReference
Generator Category Determined by the quantity of hazardous waste generated per month. Small Quantity Generators (SQGs) produce >100 kg but <1,000 kg.U.S. Environmental Protection Agency (EPA)[13]
Satellite Accumulation A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.40 CFR 262.15
pH of Corrosive Waste A waste is considered corrosive if it has a pH of ≤ 2 or ≥ 12.5.[14]U.S. Environmental Protection Agency (EPA)
Storage Time Limit Varies by generator status. SQGs can accumulate waste for up to 180 days (or 270 days if the disposal facility is over 200 miles away).U.S. Environmental Protection Agency (EPA)

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper segregation, secure containment, and certified disposal methods, researchers can ensure that their work does not pose a threat to themselves, their colleagues, or the environment. Always consult your institution's specific waste management plan and contact your Environmental Health and Safety department with any questions.

References

A Researcher's Guide to the Safe Handling of 4-Chloroquinazoline-7-carboxylic Acid: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, quinazoline derivatives are a cornerstone for synthesizing novel therapeutic agents, valued for their broad-ranging biological activities.[1] The compound 4-Chloroquinazoline-7-carboxylic acid, a key intermediate, requires meticulous handling due to its potential hazards. This guide provides an in-depth, procedural framework for the requisite Personal Protective Equipment (PPE) to ensure the safety of laboratory personnel.

Understanding the Risks: A Profile of this compound
  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4]

  • Serious Eye Damage: The compound is likely to cause significant eye irritation or damage upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2][3][4]

  • Toxicity: Ingestion may be harmful or toxic.[2][5]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended but essential for safe handling in a laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling this compound. It is imperative that all equipment is in good condition and correctly fitted before commencing any work.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing solutions.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Dispose of contaminated gloves in accordance with institutional and local regulations.[2]
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-resistant lab coat is the minimum requirement. For larger scale operations or where significant splashing is possible, a chemical-resistant apron or suit should be worn.[2][8]
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used.[9][10]

Operational Plan: A Step-by-Step Protocol for PPE Usage

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE Protocol:
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Put on the laboratory coat or chemical-resistant suit, ensuring it is fully fastened.

  • Respiratory Protection: If a respirator is required, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Hand Protection: Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair.

Doffing PPE Protocol:
  • Gloves: Remove the outer pair of gloves first, peeling them off away from your body and turning them inside out. If only one pair is worn, remove them.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head. Avoid touching the front surfaces.

  • Body Protection: Unfasten and remove the lab coat or suit, rolling it away from your body to contain any contaminants on the outer surface.

  • Inner Gloves (if applicable): Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is a critical final step to prevent environmental contamination and accidental exposure.

  • Gloves, wipes, and other disposable items: These should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Reusable PPE (e.g., face shields, goggles): These must be decontaminated according to institutional protocols before reuse.

  • Contaminated Clothing: Any personal clothing that becomes contaminated should be removed immediately and laundered separately from other items.[11]

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.

PPE_Decision_Workflow start Start: Task involving This compound is_solid Handling solid compound? start->is_solid weighing Weighing or transfer? is_solid->weighing Yes is_solution Working with a solution? is_solid->is_solution No in_hood Working in a certified fume hood? weighing->in_hood Yes ppe_respirator Add Respirator (N95 or higher with organic vapor cartridge) weighing->ppe_respirator No ppe_basic Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves in_hood->ppe_basic Yes in_hood->ppe_respirator No splash_risk Risk of splash? is_solution->splash_risk Yes splash_risk->ppe_basic Low ppe_face_shield Add Face Shield splash_risk->ppe_face_shield High ppe_chem_suit Consider Chemical-Resistant Apron or Suit splash_risk->ppe_chem_suit High ppe_respirator->ppe_basic ppe_face_shield->ppe_basic ppe_chem_suit->ppe_face_shield

Caption: PPE Selection Workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, mitigating risks and fostering a secure laboratory environment conducive to scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.